molecular formula C18H34N2O6S B15143663 Lincomycin-d3

Lincomycin-d3

Numéro de catalogue: B15143663
Poids moléculaire: 409.6 g/mol
Clé InChI: OJMMVQQUTAEWLP-ZGOCCZIBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lincomycin-d3 is a useful research compound. Its molecular formula is C18H34N2O6S and its molecular weight is 409.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H34N2O6S

Poids moléculaire

409.6 g/mol

Nom IUPAC

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1/i3D3

Clé InChI

OJMMVQQUTAEWLP-ZGOCCZIBSA-N

SMILES isomérique

[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O)CCC

SMILES canonique

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lincomycin-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). The inclusion of a stable isotope label makes this compound an invaluable tool for a variety of research applications, particularly as an internal standard in pharmacokinetic and metabolic studies. This document outlines the synthetic route starting from N-demethyllincomycin, details the analytical methods for its characterization, and presents the expected data in a clear and structured format.

Introduction to Lincomycin and the Role of this compound

Lincomycin is a naturally occurring antibiotic produced by the bacterium Streptomyces lincolnensis. It functions by inhibiting protein synthesis in susceptible bacteria, primarily Gram-positive organisms. In clinical and research settings, accurate quantification of lincomycin in biological matrices is crucial for determining its pharmacokinetic profile, monitoring therapeutic levels, and assessing its metabolic fate.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This compound is chemically identical to lincomycin but has a slightly higher mass due to the presence of three deuterium (B1214612) atoms. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for any variations in these processes and leading to more accurate and precise quantification. The most common form of this compound features deuteration on the N-methyl group of the hygric acid moiety.

Synthesis of this compound

The most direct and efficient synthetic route to this compound is through the N-methylation of the precursor N-demethyllincomycin using a deuterated methylating agent. N-demethyllincomycin is a known metabolite and can be isolated from fermentation broths of S. lincolnensis or synthesized from lincomycin.

Experimental Protocol: N-Deuteromethylation of N-Demethyllincomycin

Materials:

Procedure:

  • Preparation: To a solution of N-demethyllincomycin hydrochloride in anhydrous DMF, add an excess of potassium carbonate to neutralize the hydrochloride salt and create a basic environment.

  • Reaction: Add iodomethane-d3 to the suspension. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

  • Salt Formation (Optional): For enhanced stability and solubility, the purified this compound free base can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like methanol or ether, followed by precipitation or lyophilization.

Synthetic Workflow

Synthesis_Workflow cluster_synthesis This compound Synthesis NDL N-Demethyllincomycin HCl Reaction N-Deuteromethylation NDL->Reaction Base K2CO3 in DMF Base->Reaction Reagent Iodomethane-d3 (CD3I) Reagent->Reaction Workup Aqueous Work-up Reaction->Workup Reaction Quenching Purification Silica Gel Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound from N-demethyllincomycin.

Quantitative Data Summary
ParameterExpected ValueNotes
Reaction Yield >80%The yield can be optimized by adjusting reaction time and temperature.
Chemical Purity >98%Determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
Isotopic Purity >99%The percentage of molecules containing three deuterium atoms, determined by mass spectrometry.
Isotopic Enrichment >98%The percentage of deuterium at the specified N-methyl position.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic labeling of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Experimental Protocols for Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., methanol-d4 (B120146) or chloroform-d).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire a standard proton spectrum. The key indicator of successful deuteration is the significant reduction or complete absence of the N-methyl singlet signal, which appears around 2.2-2.3 ppm in unlabeled lincomycin.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher NMR spectrometer.

    • Parameters: Acquire a proton-decoupled carbon spectrum. The signal corresponding to the N-methyl carbon will be significantly attenuated or may appear as a multiplet due to C-D coupling, confirming the position of deuteration.

3.1.2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for infusion or LC-MS analysis (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Method:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. The measured mass should be compared to the theoretical exact mass of this compound. The mass difference should be within a few parts per million (ppm). The isotopic distribution pattern will also confirm the incorporation of three deuterium atoms.

Characterization Workflow

Characterization_Workflow cluster_characterization This compound Characterization cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Start Purified this compound NMR_Sample Sample Prep (in CD3OD) Start->NMR_Sample MS_Sample Sample Prep (in ACN/H2O) Start->MS_Sample H1_NMR ¹H NMR Analysis NMR_Sample->H1_NMR C13_NMR ¹³C NMR Analysis NMR_Sample->C13_NMR NMR_Data NMR Spectra H1_NMR->NMR_Data C13_NMR->NMR_Data Final_Analysis Data Interpretation & Purity Assessment NMR_Data->Final_Analysis Structural Confirmation HRMS HRMS (ESI-TOF/Orbitrap) MS_Sample->HRMS MS_Data Mass Spectrum HRMS->MS_Data MS_Data->Final_Analysis Mass & Isotopic Purity Result Characterized this compound Final_Analysis->Result

Caption: Logical workflow for the characterization of synthesized this compound.

Summary of Characterization Data
TechniqueParameterExpected Result for this compound
¹H NMR Chemical Shift (δ)Absence or significant reduction of the N-CH3 singlet peak around 2.2-2.3 ppm. Other proton signals should be consistent with the lincomycin structure.
¹³C NMR Chemical Shift (δ)The N-CD3 carbon signal will be observed as a multiplet with a lower intensity compared to the N-CH3 signal in unlabeled lincomycin, confirming the site of deuteration. Other carbon signals will remain unchanged.
HRMS (ESI+) Theoretical [M+H]⁺ C18H32D3N2O6S⁺ = 410.2315
Measured [M+H]⁺ Should be within ± 5 ppm of the theoretical mass.
Isotopic Distribution The mass spectrum will show a characteristic isotopic pattern with the most abundant peak corresponding to the molecule containing three deuterium atoms, confirming high isotopic purity.

Conclusion

The synthesis of this compound via N-deuteromethylation of N-demethyllincomycin provides an effective route to this essential internal standard for research and drug development. The detailed characterization using NMR and HRMS is critical to ensure the quality and reliability of the material for its intended use in quantitative bioanalytical assays. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this compound.

An In-depth Technical Guide to the Physicochemical Properties of Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an internal standard in pharmacokinetic and bioanalytical studies.

Introduction

This compound is a stable isotope-labeled form of Lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis. The incorporation of three deuterium (B1214612) atoms on the N-methyl group of the pyrrolidine (B122466) ring provides a distinct mass shift, making it an ideal internal standard for quantification of Lincomycin in biological matrices by mass spectrometry.[1] Its chemical behavior is virtually identical to that of unlabeled Lincomycin, ensuring it co-elutes during chromatographic separation and experiences similar matrix effects and ionization suppression or enhancement.[2]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for understanding its behavior in various experimental settings, from sample preparation to analytical detection.

Table 1: General Properties of this compound
PropertyValue
Chemical Name (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide[3]
Molecular Formula C₁₈H₃₁D₃N₂O₆S[4]
Molecular Weight 409.56 g/mol [3][4]
Appearance White to Off-White Solid
CAS Number 154-21-2 (unlabeled)[4]
Table 2: Physicochemical Parameters of this compound
ParameterValue/Description
Melting Point >50 °C (literature); similar to Lincomycin HCl (187-190 °C)[5]
pKa Estimated to be ~7.6 - 7.8 (based on Lincomycin)[5]
Solubility Freely soluble in water, methanol, and ethanol; Soluble in chloroform.[5]
Purity ≥95%[4]

Mechanism of Action

Lincomycin, and by extension this compound, exerts its antibiotic effect by inhibiting bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, which interferes with the peptidyl transferase reaction and prevents the elongation of the polypeptide chain.[5] This mechanism is fundamental to its bacteriostatic or bactericidal activity against susceptible bacteria.

This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell 50S Ribosomal Subunit 50S Ribosomal Subunit This compound->50S Ribosomal Subunit Binds to Bacterial Cell->50S Ribosomal Subunit Inhibition Inhibition 50S Ribosomal Subunit->Inhibition Leads to Protein Synthesis Protein Synthesis Inhibition->Protein Synthesis of cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis Add Excess this compound Add Excess this compound Known Volume of Solvent Known Volume of Solvent Add Excess this compound->Known Volume of Solvent Shake at Constant Temp Shake at Constant Temp Known Volume of Solvent->Shake at Constant Temp Filter/Centrifuge Filter/Centrifuge Shake at Constant Temp->Filter/Centrifuge Analyze Supernatant (HPLC) Analyze Supernatant (HPLC) Filter/Centrifuge->Analyze Supernatant (HPLC) Sample Sample HPLC/UHPLC HPLC/UHPLC Sample->HPLC/UHPLC Select Precursor Ion ESI Source ESI Source HPLC/UHPLC->ESI Source Select Precursor Ion Mass Analyzer (Q1) Mass Analyzer (Q1) ESI Source->Mass Analyzer (Q1) Select Precursor Ion Collision Cell (Q2) Collision Cell (Q2) Mass Analyzer (Q1)->Collision Cell (Q2) Fragment Mass Analyzer (Q3) Mass Analyzer (Q3) Collision Cell (Q2)->Mass Analyzer (Q3) Select Product Ion Detector Detector Mass Analyzer (Q3)->Detector

References

Lincomycin-d3 as an Internal Standard: An Analytical Mechanism and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lincomycin-d3's function as an internal standard in quantitative analytical assays. It covers the biological mechanism of the parent compound, Lincomycin, and details the analytical "mechanism of action" that makes its deuterated analogue, this compound, an ideal tool for ensuring accuracy and precision in mass spectrometry-based methods.

The Biological Mechanism of Action: Lincomycin

Lincomycin is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis.[1] Its primary therapeutic function is to inhibit bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit in the bacterial ribosome.[2][3][4] This interaction interferes with the peptidyl transferase center, preventing the formation of peptide bonds and the elongation of the polypeptide chain, which ultimately leads to the cessation of bacterial growth.[4][5] Lincomycin is predominantly bacteriostatic and is effective against many Gram-positive bacteria.[3][6]

G cluster_ribosome Bacterial 50S Ribosomal Subunit A_Site A Site (Aminoacyl) P_Site P Site (Peptidyl) A_Site->P_Site Peptide Bond Formation E_Site E Site (Exit) P_Site->E_Site Translocation Protein_Synthesis Bacterial Protein Synthesis Lincomycin Lincomycin Inhibition Inhibition of Peptide Bond Formation & Translocation Lincomycin->Inhibition Inhibition->P_Site Binds to 23S rRNA near P-Site Bacterial_Growth Bacterial Growth Arrest (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth

Caption: Biological mechanism of Lincomycin action on the bacterial ribosome.

The Analytical Mechanism: this compound as an Internal Standard

In quantitative analysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving high accuracy and precision. An ideal IS is a compound that behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by the detector.[7] this compound is a deuterium-labeled version of Lincomycin, making it a superior IS for this purpose.[8]

The "mechanism of action" for this compound as an IS relies on two core principles:

  • Physicochemical Equivalence : Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen.[9] Replacing three hydrogen atoms with deuterium atoms in the Lincomycin molecule (hence "-d3") results in a negligible change to its chemical properties. Therefore, this compound exhibits nearly identical:

    • Extraction Recovery : It is lost or recovered at the same rate as the analyte during sample cleanup and preparation.[7]

    • Chromatographic Retention Time : It co-elutes with the native Lincomycin from the LC column.[7][9]

    • Ionization Efficiency : It ionizes with the same efficiency in the mass spectrometer's source.[7]

  • Mass-to-Charge (m/z) Differentiation : While chemically similar, this compound has a molecular weight that is 3 Daltons higher than Lincomycin. This mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard, enabling separate quantification of each.

By spiking a known quantity of this compound into every sample, any variability introduced during the analytical process (e.g., incomplete extraction, sample loss during transfer, or ion suppression from the sample matrix) affects both the analyte and the IS equally. The final concentration of the analyte is calculated based on the ratio of the analyte's signal to the IS's signal, effectively canceling out these sources of error.[9][10]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Milk) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Solid Phase Extraction (SPE) or Protein Precipitation Spike->Extract LC LC Separation (Co-elution of Analyte & IS) Extract->LC MS Mass Spectrometer (Ionization & Detection) LC->MS Eluent Transfer Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Analyte Concentration via Calibration Curve Ratio->Quant Analyte Lincomycin (Analyte) IS This compound (Internal Standard)

Caption: Experimental workflow for quantitative analysis using this compound.

Experimental Protocols

The following is a representative protocol for the determination of Lincomycin in a biological matrix, synthesized from established methodologies.[11][12][13]

A. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment : To 1 mL of the sample (e.g., milk, plasma), add a known concentration of this compound internal standard.

  • Buffering : Add 5 mL of a suitable buffer (e.g., 0.1 M Tris buffer, pH 10.5) and vortex thoroughly.[13]

  • SPE Column Conditioning : Condition an Oasis HLB SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Loading : Load the pre-treated sample onto the SPE cartridge.

  • Washing : Wash the cartridge with 3 mL of water to remove interferences.

  • Elution : Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Conditions

  • LC System : High-Performance Liquid Chromatography (HPLC) system.

  • Column : C18 reversed-phase column (e.g., Kinetex EVO C18, 150 × 4.6 mm, 2.6 µm).[14]

  • Mobile Phase A : 30 mM phosphate (B84403) buffer at pH 2.0 and acetonitrile (B52724) (95:5, v/v).[14]

  • Mobile Phase B : 30 mM phosphate buffer at pH 2.0 and acetonitrile (50:50, v/v).[14]

  • Gradient Elution : A linear gradient program appropriate for separating Lincomycin from matrix components.

  • Flow Rate : 1.0 mL/min.[14]

  • Injection Volume : 20 µL.[14]

  • MS System : Triple quadrupole mass spectrometer.

  • Ionization Source : Electrospray Ionization, Positive Mode (ESI+).[12]

  • Detection Mode : Multiple Reaction Monitoring (MRM).[12]

  • MRM Transitions (Example) :

    • Lincomycin : Monitor precursor ion (e.g., m/z 407.2) to a specific product ion (e.g., m/z 126.1).

    • This compound : Monitor precursor ion (e.g., m/z 410.2) to a specific product ion (e.g., m/z 126.1 or a shifted fragment).

Data Presentation and Performance

The use of this compound enables the development of robust and reliable analytical methods. The table below summarizes typical performance characteristics from validated methods for Lincomycin quantification.

ParameterMethodResultReference
Linearity Range HPLC5.0 - 100 µg/mL[15]
LC-MS/MS10 - 200 µg/L[11]
Correlation Coefficient (R²) HPLC0.9999[15]
Limit of Detection (LOD) HPLC1.41 µg/mL[15]
LC-MS/MS0.013 ng/mL[11]
Limit of Quantification (LOQ) HPLC4.29 µg/mL[15]
Accuracy (Recovery %) LC-MS/MS92.3% - 97.2%[11]

Logical Relationship in Analysis

The core principle of using a stable isotope-labeled internal standard is the maintenance of a constant ratio between the analyte and the standard, irrespective of analytical variations that occur after the standard is added.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte_IS_Mix Sample containing: - Lincomycin (Analyte) - this compound (IS) CoElution Co-elution Analyte and IS elute at the same retention time Analyte_IS_Mix->CoElution MassDiff Mass Differentiation Analyte (m/z) and IS (m/z + 3) are detected as distinct ions CoElution->MassDiff Result Accurate & Precise Quantification MassDiff->Result Correction Correction for Variability (e.g., Matrix Effects, Ion Suppression) Correction->CoElution Correction->MassDiff Correction->Result

Caption: Logical relationship between analyte and internal standard during analysis.

References

Isotopic Labeling of Lincomycin for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the lincosamide antibiotic, lincomycin (B1675468), for mass spectrometry applications. It covers both biosynthetic and synthetic labeling strategies, offering detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key pathways and workflows. This document is intended to serve as a practical resource for researchers in drug development, medicinal chemistry, and microbiology who are utilizing isotopic labeling to study the mechanism of action, biosynthesis, and metabolic fate of lincomycin.

Introduction to Isotopic Labeling of Lincomycin

Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] When applied to lincomycin, this allows for its sensitive and specific detection by mass spectrometry, even in complex biological matrices. The resulting mass shift of the labeled molecule enables researchers to differentiate it from its unlabeled counterpart, facilitating a wide range of studies.

Applications of Isotopically Labeled Lincomycin:

  • Quantitative Mass Spectrometry: Labeled lincomycin can be used as an internal standard for accurate quantification of the drug in pharmacokinetic and drug metabolism studies.

  • Mechanism of Action Studies: By tracking the labeled antibiotic, its binding to the bacterial ribosome and its effect on protein synthesis can be investigated in detail.[2]

  • Biosynthetic Pathway Elucidation: Feeding isotopically labeled precursors to the lincomycin-producing bacterium, Streptomyces lincolnensis, allows for the tracing of metabolic pathways and the identification of biosynthetic intermediates.[3][4]

  • Metabolic Fate and Stability: Deuterium-labeled lincomycin can be used to study the metabolic stability of the drug, as the stronger carbon-deuterium bond can slow down metabolism at specific sites (the kinetic isotope effect).

Labeling Strategies: Biosynthetic vs. Synthetic

There are two primary approaches to producing isotopically labeled lincomycin: biosynthetic and synthetic. The choice between these methods depends on the desired labeling pattern, the required quantity of the labeled compound, and the available resources.

FeatureBiosynthetic LabelingSynthetic Labeling
Principle Incorporation of stable isotope-labeled precursors during fermentation of Streptomyces lincolnensis.[]Chemical synthesis of lincomycin or its precursors using labeled reagents.[2]
Labeling Pattern Can achieve uniform or specific labeling depending on the precursor.Precise, site-specific labeling.
Complexity Requires expertise in microbiology and fermentation. Purification from complex broth can be challenging.Requires expertise in multi-step organic synthesis.
Cost Can be cost-effective for uniform labeling with simple precursors like ¹³C-glucose.Can be expensive due to the cost of labeled reagents and multi-step synthesis.
Scalability Scalable through fermentation optimization.Can be challenging to scale up.

Table 1: Comparison of Biosynthetic and Synthetic Labeling Strategies for Lincomycin.

Experimental Protocols

Biosynthetic Labeling of Lincomycin with ¹³C-Glucose

This protocol describes the production of uniformly ¹³C-labeled lincomycin by culturing Streptomyces lincolnensis in a medium containing ¹³C-glucose as the primary carbon source.

Materials:

  • Streptomyces lincolnensis strain (e.g., NRRL 2936)

  • Seed medium (e.g., glucose, yeast extract, malt (B15192052) extract)[6]

  • Production medium with [U-¹³C₆]-glucose as the carbon source[6]

  • Shake flasks

  • Incubator shaker

  • Centrifuge

  • Reverse-phase chromatography column (e.g., C18)

  • Solvents for chromatography (e.g., methanol (B129727), water)

  • LC-MS system

Protocol:

  • Inoculum Preparation: Inoculate a loopful of S. lincolnensis spores into a flask containing the seed medium. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.[6]

  • Fermentation: Inoculate the production medium containing [U-¹³C₆]-glucose with the seed culture (e.g., 2% v/v). The production medium can be a defined synthetic medium to ensure the labeled glucose is the primary carbon source.[7]

  • Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 120-144 hours.[6]

  • Harvesting: After incubation, harvest the culture broth by centrifugation to separate the mycelia from the supernatant containing the secreted lincomycin.

  • Purification:

    • Adjust the pH of the supernatant to alkaline (e.g., pH 9.0) to facilitate resin adsorption.

    • Pass the supernatant through a reverse-phase chromatography column (e.g., C18 or other suitable resin).

    • Wash the column with water to remove impurities.

    • Elute the labeled lincomycin with a suitable solvent, such as methanol or a methanol-water mixture.

    • Monitor the fractions by LC-MS to identify those containing the labeled lincomycin.

  • Analysis: Analyze the purified fractions by high-resolution mass spectrometry to confirm the mass shift and determine the isotopic enrichment.

Expected Mass Shifts for ¹³C-Labeled Lincomycin:

IsotopologueTheoretical Mass Shift (Da)Expected m/z [M+H]⁺
Unlabeled (¹²C₁₈)0407.22
Fully Labeled (¹³C₁₈)+18.06425.28

Table 2: Theoretical Mass Shifts for Unlabeled and Fully ¹³C-Labeled Lincomycin. The actual observed mass spectrum will show a distribution of isotopologues depending on the labeling efficiency.

Synthetic Labeling of Lincomycin (Conceptual)

A complete, step-by-step synthesis of isotopically labeled lincomycin is complex and beyond the scope of this guide. However, a general strategy for introducing deuterium labels into the propylproline moiety is outlined below. This approach is based on known methods for deuterium labeling in organic synthesis.

Conceptual Workflow for Deuterium Labeling of the Propylproline Moiety:

G Start 4-Propyl-L-proline Precursor Step1 Deuterium Gas (D₂) and Pd/C Catalyst Start->Step1 Reagents Step2 Hydrogen-Deuterium Exchange Step1->Step2 Reaction Product Deuterated 4-Propyl-L-proline Step2->Product Coupling Amide Coupling with Thiosugar Moiety Product->Coupling Final Deuterated Lincomycin Coupling->Final

Caption: Conceptual workflow for the synthesis of deuterated lincomycin.

General Principles:

  • Hydrogen-Deuterium Exchange: Catalytic H/D exchange using deuterium gas (D₂) and a palladium catalyst (Pd/C) can be employed to introduce deuterium atoms at specific positions on a precursor to the propylproline moiety of lincomycin.

  • Deuterated Reagents: Alternatively, deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce deuterium during the synthesis of the propylproline precursor.

  • Amide Coupling: The isotopically labeled propylproline can then be coupled with the thiosugar moiety (methylthiolincosamide) to form the final labeled lincomycin molecule.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of isotopically labeled lincomycin.

Sample Preparation for LC-MS/MS:

  • Extraction: For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step is typically required. This can be done by adding a cold organic solvent like acetonitrile (B52724) or methanol.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase) to bring the concentration of the analyte within the linear range of the instrument.

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system to remove any particulate matter.

LC-MS/MS Parameters:

ParameterTypical Value
Column C18 reverse-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from high aqueous to high organic
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Monitor the transition of the parent ion to a characteristic fragment ion. For unlabeled lincomycin, a common transition is m/z 407.2 -> m/z 126.1.[8] For labeled lincomycin, the parent ion m/z will be shifted.

Table 3: Typical LC-MS/MS Parameters for Lincomycin Analysis.

Workflow for LC-MS/MS Analysis:

G Sample Labeled Lincomycin Sample Prep Sample Preparation (Extraction, Dilution) Sample->Prep LC Liquid Chromatography (Separation) Prep->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification, Isotopic Enrichment) MS->Data

Caption: General workflow for the LC-MS/MS analysis of labeled lincomycin.

Signaling Pathway: Lincomycin's Mechanism of Action

Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and thus halting protein elongation.

G Lincomycin Lincomycin Ribosome 50S Ribosomal Subunit Lincomycin->Ribosome Binds to PTC Peptidyl Transferase Center Ribosome->PTC PeptideBond Peptide Bond Formation PTC->PeptideBond Inhibits ProteinElongation Protein Elongation PeptideBond->ProteinElongation Prevents ProteinSynthesis Protein Synthesis ProteinElongation->ProteinSynthesis Halts BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Inhibition of

Caption: Lincomycin's mechanism of action on the bacterial ribosome.

Conclusion

Isotopic labeling of lincomycin is an invaluable tool for researchers in drug development and related fields. Both biosynthetic and synthetic methods offer unique advantages for producing labeled lincomycin for mass spectrometry-based studies. This guide provides a foundational understanding and practical protocols to aid in the successful application of this technique. The ability to accurately track and quantify lincomycin in complex biological systems will continue to advance our understanding of its therapeutic properties and potential for the development of new and improved antibiotics.

References

The Stability of Lincomycin-d3 in Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). Understanding the stability of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies, as well as for its potential development as a therapeutic agent with improved metabolic properties. This document synthesizes available data on the stability of both Lincomycin and its deuterated form, outlines experimental protocols for stability assessment, and illustrates key chemical pathways.

Introduction to this compound and the Significance of Deuteration

This compound is a stable isotope-labeled version of Lincomycin where three hydrogen atoms on the N-methyl group of the hygric acid moiety have been replaced with deuterium (B1214612). This substitution provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalysis.

The inclusion of deuterium can also confer a "kinetic isotope effect," potentially slowing the rate of metabolic pathways that involve the cleavage of the carbon-deuterium bond. This can lead to a longer in-vivo half-life and altered pharmacokinetic profile compared to the non-deuterated parent drug. However, the stability of the deuterium label itself, particularly the potential for hydrogen-deuterium (H/D) exchange, is a critical consideration.

Solubility and Storage of this compound

Proper storage and handling are paramount to maintaining the integrity of this compound.

Solubility:

SolventSolubilityReference
ChloroformSoluble[Not specified in search results]
MethanolSoluble[Not specified in search results]
WaterSoluble[Not specified in search results]

Recommended Storage Conditions:

FormConditionDurationReference
Solid-20°C, protected from light, under inert atmosphereLong-term[1][2]
In Solvent-80°CUp to 6 months[1]
In Solvent-20°CUp to 1 month[1]

Chemical Stability of Lincomycin and Inferred Stability of this compound

While specific quantitative stability data for this compound in various organic solvents is limited in publicly available literature, a significant amount of information exists for the non-deuterated parent compound, Lincomycin. This data provides a strong foundation for understanding the potential stability profile of this compound. The primary degradation pathways for Lincomycin are expected to be similar for its deuterated analog.

Forced Degradation Studies of Lincomycin

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and pathways. The stability of Lincomycin has been evaluated under various stress conditions.

Summary of Lincomycin Stability under Forced Degradation:

Stress ConditionObservations for LincomycinReference
Acidic Hydrolysis Less rapid degradation in acidic solution compared to basic solution.[3][4]
Basic Hydrolysis Unstable in alkaline conditions, with the degradation rate dependent on the concentration of hydroxide (B78521) ions.[5]
Oxidative Degradation Degrades rapidly in the presence of hydrogen peroxide.[3][4]
Thermal Degradation Unstable at high temperatures.[5]
Photodegradation Generally stable when exposed to light.[5]

It is anticipated that this compound will exhibit a similar degradation profile, although the rates of degradation may differ due to the kinetic isotope effect.

pH-Dependent Stability of Lincomycin

The stability of Lincomycin is highly dependent on the pH of the solution.

pH Stability Profile of Lincomycin:

pHStabilityShelf-Life at 80°CReference
2Least Stable0.38 days[3]
~4Most Stable4.59 days[3]
>7.3UnstableNot specified[5]

Given this data, it is advisable to prepare and store solutions of this compound in neutral or slightly acidic conditions to maximize stability.

Potential Degradation Pathways

The degradation of Lincomycin can proceed through several pathways, including hydrolysis of the amide bond and modifications to the pyrrolidine (B122466) ring or the sugar moiety.

Lincomycin_d3 This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Lincomycin_d3->Hydrolysis H+/OH- Oxidation Oxidation (e.g., H2O2) Lincomycin_d3->Oxidation [O] N_Demethylation N-Demethylation Lincomycin_d3->N_Demethylation Enzymatic/Chemical Amide_Cleavage Amide Bond Cleavage Products Hydrolysis->Amide_Cleavage Sulfoxide This compound Sulfoxide Oxidation->Sulfoxide N_Demethyl_Lincomycin_d3 N-Demethyl this compound N_Demethylation->N_Demethyl_Lincomycin_d3

Caption: Potential degradation pathways of this compound.

Hydrogen-Deuterium (H/D) Exchange

A key consideration for deuterated compounds is the stability of the deuterium label itself. H/D exchange is a chemical reaction where a deuterium atom is replaced by a hydrogen atom from the solvent or other sources. This is particularly relevant for deuterated compounds stored in protic solvents (e.g., water, methanol).

The deuterium atoms on the N-methyl group of this compound are attached to a carbon atom and are generally considered non-labile. However, under certain conditions, such as in strongly acidic or basic solutions, the risk of H/D back-exchange may increase. For high-precision quantitative analysis using this compound as an internal standard, it is crucial to assess the stability of the deuterium label under the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are adapted from established methods for Lincomycin and general guidelines for deuterated compounds.

Protocol for Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products of this compound under stress conditions.

cluster_prep Sample Preparation cluster_inc Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Prep_Stock->Prep_Acid Prep_Base Basic Hydrolysis (e.g., 0.1 M NaOH) Prep_Stock->Prep_Base Prep_Ox Oxidative Degradation (e.g., 3% H2O2) Prep_Stock->Prep_Ox Prep_Therm Thermal Degradation (e.g., 60°C) Prep_Stock->Prep_Therm Incubate Incubate at Specified Conditions Prep_Acid->Incubate Prep_Base->Incubate Prep_Ox->Incubate Prep_Therm->Incubate Timepoints Collect Samples at Time Points Incubate->Timepoints Neutralize Neutralize (if necessary) Timepoints->Neutralize Analyze Analyze by Stability- Indicating LC-MS/MS Neutralize->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Identify Identify Degradation Products Analyze->Identify cluster_prep Sample Preparation cluster_inc Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock in Aprotic Solvent Spike Spike into Test Medium (e.g., Buffer, Plasma) Prep_Stock->Spike Incubate Incubate at Relevant Temperature Spike->Incubate Timepoints Take Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., Cold Acetonitrile) Timepoints->Quench Extract Extract Compound Quench->Extract Analyze Analyze by LC-MS Extract->Analyze Monitor Monitor Mass Isotopologue Distribution Analyze->Monitor

References

Lincomycin-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lincomycin-d3: Properties, Mechanism of Action, and Analytical Applications

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). This document details its chemical properties, mechanism of action, and its critical role as an internal standard in analytical methodologies.

Core Properties of this compound

This compound is primarily utilized in research and analytical settings to ensure accuracy and precision in the quantification of Lincomycin in biological matrices.[1] Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 154-21-2 (unlabeled)
Molecular Weight 409.56 g/mol [2][3]
Molecular Formula C₁₈H₃₁D₃N₂O₆S[2][3]
Synonyms (2S-trans)-Methyl 6,8-Dideoxy-6-[[(1-methyl-d3-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside, Lincocin-d3, Lincogap-d3, NSC 70731-d3, U 10149a-d3[3]
Purity ≥95%[2][4]
Solubility Soluble in chloroform, methanol, and water.[4]
Appearance White to off-white solid.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin, the non-deuterated parent compound, functions by inhibiting bacterial protein synthesis.[2][5] This mechanism is central to its antibiotic activity and is achieved through specific binding to the bacterial ribosome.

Lincomycin targets the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[3][4][6][7] By binding to the 23S ribosomal RNA within the 50S subunit, Lincomycin interferes with the peptidyl transferase center.[3][5] This action blocks the elongation of the polypeptide chain, ultimately halting protein synthesis and inhibiting bacterial growth.[3] While primarily bacteriostatic, this inhibition can lead to bacterial cell death.[3][6]

Lincomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Inhibition Inhibition 50S_Subunit->Inhibition mRNA mRNA Protein_Synthesis Protein Synthesis Lincomycin Lincomycin Lincomycin->50S_Subunit Binds to 23S rRNA Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Inhibition->Protein_Synthesis

Lincomycin's inhibitory effect on bacterial protein synthesis.

Analytical Applications and Experimental Protocols

This compound is instrumental as an internal standard for the quantification of Lincomycin in various biological samples, such as milk, honey, and animal tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][9][10] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.[1]

General Experimental Workflow for Lincomycin Quantification

The following diagram outlines a typical workflow for the analysis of Lincomycin in biological samples using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Biological Sample Collection (e.g., Milk, Tissue) Homogenization 2. Sample Homogenization Sample_Collection->Homogenization Spiking 3. Spiking with this compound (Internal Standard) Homogenization->Spiking Extraction 4. Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Purification 5. Extract Purification Extraction->Purification LC_Separation 6. Chromatographic Separation (HPLC/UPLC) Purification->LC_Separation MS_Detection 7. Mass Spectrometric Detection (Tandem MS) LC_Separation->MS_Detection Quantification 8. Quantification using Analyte/IS Peak Area Ratio MS_Detection->Quantification Results 9. Final Concentration Determination Quantification->Results

Workflow for Lincomycin analysis using an internal standard.
Detailed Methodologies

1. Sample Preparation and Extraction:

  • Objective: To extract Lincomycin and this compound from the sample matrix and remove interfering substances.

  • Protocol Example (Milk Sample):

    • A known volume of the milk sample is taken.

    • A precise amount of this compound internal standard solution is added.

    • Proteins are precipitated and removed, often using an acidic solution or organic solvent like acetonitrile (B52724).[11]

    • The supernatant is collected and may be further purified using solid-phase extraction (SPE) with a suitable sorbent.[9][11]

    • The purified extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.[11]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Objective: To separate Lincomycin and this compound from other components in the extract and to detect and quantify them with high specificity and sensitivity.

  • Typical Conditions:

    • Chromatographic Column: A reversed-phase column (e.g., C18) is commonly used.[9][10]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[9]

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[9][10]

    • Mass Spectrometry: Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Lincomycin and this compound are monitored for quantification and confirmation.[9][10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lincomycin407.2126.1, 359.2
This compound410.2126.1, 362.2

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

3. Quantification:

  • Principle: The concentration of Lincomycin in the original sample is determined by comparing the peak area ratio of the analyte (Lincomycin) to the internal standard (this compound) against a calibration curve prepared with known concentrations of Lincomycin and a constant concentration of this compound.

This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of experimental protocols is recommended.

References

A Researcher's Guide to Sourcing and Utilizing Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the procurement and application of Lincomycin-d3. This stable isotope-labeled internal standard is crucial for accurate quantification in analytical and pharmacokinetic studies.

Selecting a Reputable Supplier for this compound

The integrity of research data is fundamentally linked to the quality of the reagents used. For isotopically labeled compounds like this compound, purity and isotopic enrichment are paramount. The following table summarizes key data points from various suppliers to aid in the selection process. Researchers are advised to request a certificate of analysis (CoA) before purchase to verify lot-specific data.[1]

SupplierProduct NumberPurityIsotopic PurityMolecular FormulaCAS Number (Unlabeled)
SmoleculeS14246091>99% (d3 purity)Not specifiedC18H31D3N2O6SNot specified
BiosynthFL174999Not specifiedNot specifiedC18H31D3N2O6SNot specified
VeeprhoNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Acanthus ResearchLIN-12-005Not specifiedNot specifiedC18H31D3N2O6S154-21-2
LabSolutionsNot specified≥95%Not specifiedC18H31D3N2O6S154-21-2
MedchemExpressNot specifiedNot specifiedNot specifiedNot specifiedNot specified
ClearsynthCS-T-93810Not specifiedNot specifiedC18H31D3N2O6S154-21-2
Santa Cruz BiotechnologyNot specified≥95%Not specifiedC18H31D3N2O6S154-21-2
LGC StandardsL46620298.48% (ELSD)>99.9%C18H31D3N2O6SNot specified

A logical workflow for selecting a suitable supplier is outlined in the diagram below.

G Workflow for Selecting a this compound Supplier A Identify Potential Suppliers B Request and Review Certificates of Analysis (CoA) A->B C Evaluate Purity and Isotopic Enrichment B->C D Compare Pricing and Availability C->D E Assess Supplier Reputation and Support D->E F Make Final Selection and Procure E->F

Workflow for selecting a this compound supplier.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin, and by extension its deuterated analog, functions by inhibiting protein synthesis in susceptible bacteria.[2][3][4] It specifically binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[2][5] This binding event interferes with the peptidyl transferase center, blocking the exit tunnel for the nascent polypeptide chain and thereby halting protein elongation.[2] This ultimately leads to the cessation of bacterial growth and proliferation.[2]

The following diagram illustrates the signaling pathway of Lincomycin's mechanism of action.

G Mechanism of Action of Lincomycin cluster_bacterium Bacterial Cell Ribosome Bacterial Ribosome (70S) Subunit50S 50S Subunit Ribosome->Subunit50S Subunit30S 30S Subunit Ribosome->Subunit30S Protein Protein Synthesis (Elongation) Ribosome->Protein NoProtein Protein Synthesis Inhibited Subunit50S->NoProtein mRNA mRNA mRNA->Ribosome Translation Lincomycin This compound Lincomycin->Subunit50S Binds to 23S rRNA

Lincomycin inhibits bacterial protein synthesis.

Experimental Protocol: Quantification of Lincomycin in Plasma using LC-MS/MS with this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Lincomycin in biological matrices due to its similar chemical properties and distinct mass.[6][7] The following is a generalized protocol for its use in a plasma sample.

Materials:

  • This compound (as internal standard)

  • Lincomycin (for calibration curve)

  • Plasma sample

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of Lincomycin in methanol at a concentration of 1 mg/mL. From this, create a series of working standards for the calibration curve.

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound working solution (e.g., 5 mg/L in methanol).[6]

    • Vortex the mixture for 15 seconds.

    • Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[6][8]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant as needed (e.g., 1:4) with water containing 0.1% formic acid before injection.[8]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[8]

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the transitions for both Lincomycin and this compound.

        • Lincomycin: Monitor the transition of the parent ion to a specific product ion.

        • This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion. The mass-to-charge ratio (m/z) for this compound will be higher than that of unlabeled Lincomycin due to the three deuterium (B1214612) atoms.[6]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Lincomycin to this compound against the concentration of the Lincomycin standards.

    • Determine the concentration of Lincomycin in the plasma samples by interpolating their peak area ratios from the calibration curve.

The experimental workflow is depicted in the diagram below.

G Experimental Workflow for LC-MS/MS Analysis A Prepare Stock Solutions (Lincomycin & this compound) B Spike Plasma Sample with this compound (IS) A->B C Protein Precipitation (Methanol) B->C D Centrifugation C->D E Collect and Dilute Supernatant D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Analysis (Calibration Curve) F->G

References

Lincomycin-d3 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Certificate of Analysis for Lincomycin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the deuterium-labeled analog of the lincosamide antibiotic Lincomycin, serves as a critical internal standard for pharmacokinetic and bioanalytical studies.[1] Its use in liquid chromatography-mass spectrometry (LC-MS) assays allows for precise quantification of Lincomycin in complex biological matrices. A Certificate of Analysis (CoA) for this compound is a formal document that provides comprehensive data on its identity, purity, and quality. This guide will dissect the components of a typical this compound CoA, offering insights into the underlying analytical methodologies and the interpretation of the presented data.

Data Presentation

A Certificate of Analysis for this compound quantifies several key quality attributes. The following tables summarize the typical specifications and representative results.

Table 1: Identification and Physicochemical Properties
ParameterSpecificationRepresentative Result
Appearance White to Off-White SolidConforms
Molecular Formula C₁₈H₃₁D₃N₂O₆SC₁₈H₃₁D₃N₂O₆S
Molecular Weight 409.56 g/mol 409.56 g/mol
Solubility Soluble in Chloroform, Methanol (B129727)Conforms
Table 2: Purity and Assay
TestMethodSpecificationRepresentative Result
Purity HPLC≥95%98.5%
Isotopic Purity Mass Spectrometry≥95% Deuterium (B1214612) Incorporation>99%
Residual Solvents GC-HSPer USP <467>Conforms
Water Content Karl Fischer Titration≤ 2.0%0.5%
Elemental Analysis Combustion AnalysisConforms to Theoretical ValuesConforms

Experimental Protocols

The data presented in a CoA is generated through a series of rigorous analytical experiments. Below are detailed methodologies for the key tests cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method separates this compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6.0) and a suitable organic solvent like acetonitrile.[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection: UV detection at 210 nm or 220 nm.[2][3]

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the material in the mobile phase to a known concentration.

  • Procedure: The prepared sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of this compound and determines the extent of deuterium incorporation.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[4]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

  • Procedure for Identity: The mass spectrum is acquired, and the observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical mass of this compound. For this compound, the expected [M+H]⁺ ion would be at m/z 410.6.

  • Procedure for Isotopic Purity: The relative intensities of the molecular ions corresponding to the unlabeled Lincomycin (d0), and its deuterated variants (d1, d2, d3, etc.) are measured. The isotopic purity is calculated based on the distribution of these ions, with the d3 ion being the most abundant for a highly enriched sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the position of the deuterium labels.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Methanol-d4).

  • Experiments:

    • ¹H NMR (Proton NMR): Provides information about the hydrogen atoms in the molecule. The spectrum is compared to that of unlabeled Lincomycin to confirm the absence of proton signals at the sites of deuteration.

    • ¹³C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule. The spectrum should be consistent with the structure of Lincomycin.

    • 2D NMR (e.g., COSY, HSQC): These experiments can be used to further confirm the connectivity of atoms within the molecule.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The NMR spectra are acquired according to standard instrument parameters. The chemical shifts, splitting patterns, and integrations of the observed signals are analyzed to confirm the structure.

Elemental Analysis for Elemental Composition

This technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound, which should match the theoretical values for this compound.

  • Instrumentation: A CHNS elemental analyzer.

  • Principle: A small, accurately weighed amount of the sample is combusted at a high temperature in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Procedure:

    • The instrument is calibrated using a known standard.

    • A precise amount of the this compound sample is weighed into a tin capsule.

    • The capsule is introduced into the combustion chamber of the analyzer.

    • The instrument software calculates the percentage of each element based on the detected gases.

  • Note on Deuterium: The presence of deuterium instead of protium (B1232500) (¹H) will affect the percentage of the "hydrogen" component, which is actually a combined value for both isotopes. The theoretical values must be calculated based on the molecular formula containing deuterium.

Mandatory Visualizations

Diagram 1: Certificate of Analysis Workflow

CoA_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Approval Sample Receipt Sample Receipt Log-in & Labeling Log-in & Labeling Sample Receipt->Log-in & Labeling Appearance Appearance Log-in & Labeling->Appearance HPLC HPLC Log-in & Labeling->HPLC MS MS Log-in & Labeling->MS NMR NMR Log-in & Labeling->NMR Elemental Analysis Elemental Analysis Log-in & Labeling->Elemental Analysis Data Analysis Data Analysis Appearance->Data Analysis HPLC->Data Analysis MS->Data Analysis NMR->Data Analysis Elemental Analysis->Data Analysis Quality Assurance Review Quality Assurance Review Data Analysis->Quality Assurance Review Certificate Generation Certificate Generation Quality Assurance Review->Certificate Generation

Caption: Workflow for generating a Certificate of Analysis.

Diagram 2: Logical Relationship of Analytical Tests

Test_Relationship cluster_identity Identity cluster_purity Purity This compound Batch This compound Batch NMR NMR This compound Batch->NMR MS MS This compound Batch->MS HPLC HPLC This compound Batch->HPLC Elemental Analysis Elemental Analysis This compound Batch->Elemental Analysis Overall Quality Assessment Overall Quality Assessment NMR->Overall Quality Assessment Isotopic Purity (MS) Isotopic Purity (MS) MS->Isotopic Purity (MS) MS->Overall Quality Assessment HPLC->Overall Quality Assessment Elemental Analysis->Overall Quality Assessment Isotopic Purity (MS)->Overall Quality Assessment

Caption: Interrelation of tests for quality assessment.

References

A Technical Guide to the Application of Deuterium-Labeled Lincomycin in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterium-labeled Lincomycin (B1675468) in metabolic studies. It covers the core principles of stable isotope labeling, detailed experimental protocols, and data interpretation. This document is intended to serve as a resource for researchers and professionals in the field of drug metabolism and pharmacokinetics.

Introduction to Deuterium (B1214612) Labeling in Drug Metabolism

Deuterium (²H), a stable isotope of hydrogen, is a powerful tool in drug metabolism research.[1] The substitution of hydrogen with deuterium in a drug molecule, such as Lincomycin, can provide valuable insights into its metabolic fate.[2][3] This technique relies on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond.[4] This allows for the elucidation of metabolic pathways and the identification of metabolites.[1]

Deuterium-labeled compounds, like Lincomycin-d3, are also invaluable as internal standards for quantitative analysis by mass spectrometry (MS), ensuring accurate and precise measurements of the drug and its metabolites in biological matrices.[5][6]

Lincomycin Metabolism: An Overview

Lincomycin is a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis.[7] While its biosynthesis is well-characterized, its metabolism in humans is not fully elucidated, with a significant portion of the drug being excreted unchanged.[8] The primary route of elimination is through urine and bile.[8] However, some hepatic metabolism is believed to occur, and identifying the enzymes and pathways involved is crucial for understanding potential drug-drug interactions and variability in patient response. In vitro studies using human liver microsomes are a common approach to investigate the metabolic stability and potential metabolites of drugs like Lincomycin.[9][10][11]

Quantitative Data on Lincomycin Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of Lincomycin from various studies. While specific data for deuterium-labeled Lincomycin is limited in publicly available literature, the data for the unlabeled compound provides a baseline for metabolic studies.

Table 1: Pharmacokinetic Parameters of Lincomycin in Humans

ParameterValueReference
Route of Administration Intravenous (600 mg)[8]
Cmax15.9 µg/mL[8]
Half-life (t½)5.4 ± 1.0 hours[8]
Urinary Excretion (24h)1.8 - 30.3%[8]
Route of Administration Intramuscular (600 mg)[8]
Cmax11.6 µg/mL[8]
Tmax60 minutes[8]

Table 2: Pharmacokinetic Parameters of Lincomycin in Cats

ParameterIntravenous (10 mg/kg)Intramuscular (10 mg/kg)Reference
Half-life (t½)3.56 ± 0.62 h-[12]
Vd(ss)1.24 ± 0.08 L/kg-[12]
Clearance0.28 ± 0.09 L/h·kg-[12]
Cmax-7.97 ± 2.31 µg/mL[12]
Tmax-0.12 ± 0.05 h[12]
Bioavailability-82.55 ± 23.64%[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the metabolic study of deuterium-labeled Lincomycin.

Synthesis of Deuterium-Labeled Lincomycin (Conceptual)
In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of deuterium-labeled Lincomycin.

Materials:

  • Deuterium-labeled Lincomycin

  • Unlabeled Lincomycin (as a control)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound, or a stable isotope-labeled version of a different drug)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of deuterium-labeled and unlabeled Lincomycin in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute the HLMs to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the drug solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation mixture should contain the HLMs, the test compound (deuterium-labeled or unlabeled Lincomycin), and the NADPH regenerating system in phosphate buffer.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Metabolite Identification using LC-MS/MS

This protocol aims to identify potential metabolites of deuterium-labeled Lincomycin.

Procedure:

  • Sample Preparation:

    • Use the samples generated from the metabolic stability assay.

  • LC-MS/MS Analysis:

    • Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan MS and data-dependent MS/MS data.

    • Monitor for the parent drug and potential metabolites. The deuterium label will result in a characteristic mass shift in the metabolites compared to those formed from unlabeled Lincomycin.

  • Data Processing:

    • Use metabolite identification software to search for potential biotransformations (e.g., oxidation, demethylation, glucuronidation).

    • The software will look for mass shifts corresponding to these modifications, taking into account the mass of the deuterium label.

    • Compare the MS/MS fragmentation patterns of the potential metabolites with that of the parent drug to aid in structural elucidation.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the metabolic study of deuterium-labeled Lincomycin.

G General Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Labeled & Unlabeled Lincomycin, NADPH, HLMs) pre_warm Pre-warm reagents (37°C) prep_solutions->pre_warm initiate_reaction Initiate reaction by adding NADPH pre_warm->initiate_reaction incubate Incubate at 37°C with shaking initiate_reaction->incubate time_points Collect samples at various time points incubate->time_points quench Quench reaction with cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge supernatant Transfer supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Calculate t½) lcms->data_analysis

Caption: Workflow for In Vitro Metabolic Stability Assay.

G Conceptual Metabolic Pathway of Lincomycin Lincomycin Lincomycin Unchanged_Lincomycin Unchanged Lincomycin (Major Pathway) Lincomycin->Unchanged_Lincomycin Limited Metabolism Metabolites Minor Metabolites (e.g., N-demethylation, S-oxidation) Lincomycin->Metabolites Hepatic Enzymes (e.g., CYPs - Putative) Excretion Excretion (Urine and Bile) Unchanged_Lincomycin->Excretion Metabolites->Excretion

Caption: Conceptual Metabolic Pathway of Lincomycin.

G Workflow for Metabolite Identification using Deuterium Labeling cluster_incubation Incubation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing and Identification incubation Incubate Deuterium-Labeled Lincomycin with Human Liver Microsomes lcms_analysis Analyze samples by LC-High Resolution MS incubation->lcms_analysis ms1 Full Scan MS: Detect parent and potential metabolite ions with mass shift lcms_analysis->ms1 ms2 Data-Dependent MS/MS: Acquire fragmentation spectra ms1->ms2 metabolite_software Use metabolite identification software ms2->metabolite_software search Search for expected biotransformations and characteristic mass shifts metabolite_software->search fragmentation_analysis Analyze MS/MS fragmentation patterns for structural elucidation search->fragmentation_analysis structure_proposal Propose metabolite structures fragmentation_analysis->structure_proposal

Caption: Workflow for Metabolite Identification.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Lincomycin using Lincomycin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic widely used in veterinary medicine to treat infections caused by Gram-positive bacteria.[1] Its use necessitates sensitive and reliable analytical methods for monitoring its residues in various biological matrices to ensure food safety and support pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Lincomycin-d3, is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2]

These application notes provide detailed protocols for the quantification of lincomycin in biological matrices using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The method involves the extraction of lincomycin and the internal standard, this compound, from the sample matrix. This is typically followed by a clean-up step to remove interfering substances. The extract is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is based on the ratio of the peak area of lincomycin to that of the internal standard, this compound.

Experimental Protocols

Protocol 1: Analysis of Lincomycin in Human Serum

This protocol is adapted from a method for the simultaneous measurement of nine antimicrobials in human serum.

1. Materials and Reagents

  • Lincomycin Hydrochloride (Reference Standard)

  • This compound (Internal Standard)[3]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Phosphoric Acid (Analytical Reagent grade)

  • Ultrapure Water

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

2. Standard and Internal Standard Solution Preparation

  • Lincomycin Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Lincomycin Hydrochloride in methanol to obtain a final concentration of 100 µg/mL.

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 100 µg/mL.

  • Working Internal Standard Solution (0.2 µg/mL): Dilute the this compound stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.2 µg/mL.

3. Sample Preparation

  • Pipette 200 µL of serum sample into a microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (this compound, 0.2 µg/mL).

  • Add 190 µL of phosphoric acid for protein precipitation.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Collect 300 µL of the supernatant and load it onto a pre-conditioned SPE cartridge.

  • Wash the SPE cartridge twice with 150 µL of water.

  • Elute the analytes with 150 µL of 60% (v/v) acetonitrile in water.

  • Inject 2 µL of the eluate into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: CORTECS T3 column (100 × 2.1 mm, 2.7 µm) or equivalent C18 column.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Lincomycin: Precursor Ion: 407.2 m/z; Product Ions: 126.1 m/z (Quantifier), 359.2 m/z (Qualifier)[4]

      • This compound: Precursor Ion: 410.0 m/z; Product Ions: 129.0 m/z (Quantifier), 362.0 m/z (Qualifier)[3]

Protocol 2: Analysis of Lincomycin in Animal Tissues (Muscle, Liver) and Feathers

This protocol is based on a method for detecting lincomycin in broiler chicken tissues.[5]

1. Materials and Reagents

  • Lincomycin (Reference Standard)

  • This compound (Internal Standard)[5]

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • SPE Cartridges (e.g., Chromabond® Florisil®)[5]

2. Standard and Internal Standard Solution Preparation

  • Prepare stock and working solutions as described in Protocol 1.

3. Sample Preparation

  • Homogenize 1 g of tissue sample (muscle, liver, or feathers).

  • Add an appropriate volume of the working internal standard solution (this compound).

  • Extract the sample with methanol.

  • Centrifuge the mixture and collect the supernatant.

  • Clean up the extract using an SPE cartridge (e.g., Chromabond® Florisil®).[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: SunFire C18 (e.g., 4.6 x 50 mm, 5 µm) or equivalent.[5]

    • Mobile Phase and Gradient: Similar to Protocol 1, optimize as needed for the specific matrix.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Ionization: ESI, Positive Mode

    • MRM Transitions: Same as in Protocol 1.

Data Presentation

Table 1: LC-MS/MS Method Performance for Lincomycin Quantification

ParameterHuman SerumFeathersMuscleLiverMilk
Linearity Range 0.5–50 ng/mL---10–200 µg/L[6]
Correlation Coefficient (r²) > 0.99> 0.99[5]> 0.99[5]> 0.99[5]> 0.99[6]
Limit of Quantification (LOQ) 0.01–0.2 ng/mL62 µg/kg[5]73 µg/kg[5]34 µg/kg[5]-
Limit of Detection (LOD) -19 µg/kg[5]22 µg/kg[5]10 µg/kg[5]0.013 ng/mL[6]
Accuracy (% Recovery) 86.1–109.0%98–101%[5]98–101%[5]98–101%[5]92.3–97.2%[6]
Intra-day Precision (% RSD) < 12.0%---0.25–1.96%[6]
Inter-day Precision (% RSD) < 12.0%----

Table 2: Mass Spectrometric Parameters for Lincomycin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Lincomycin 407.2126.1359.2
This compound 410.0[3]129.0[3]362.0[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Serum, Tissue) Add_IS Spike with This compound (IS) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE) Add_IS->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for LC-MS/MS analysis.

signaling_pathway Lincomycin Lincomycin / this compound Ribosome Bacterial 50S Ribosomal Subunit Lincomycin->Ribosome Binds to Inhibition Inhibition Lincomycin->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Required for Inhibition->Protein_Synthesis Cessation Cessation Inhibition->Cessation Cessation->Bacterial_Growth

Caption: Mechanism of action of Lincomycin.

References

Quantitative Analysis of Lincomycin in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and validated method for the quantitative analysis of lincomycin (B1675468) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Lincomycin-d3, ensures high accuracy and precision in quantification.[1] The protocol includes a straightforward protein precipitation method for sample preparation and optimized LC-MS/MS parameters for sensitive and selective detection.[2][3][4] This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Lincomycin is a lincosamide antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results. This application note provides a comprehensive protocol for the quantification of lincomycin in plasma utilizing this compound as an internal standard.

Principle of the Method

The method employs a protein precipitation technique to extract lincomycin and the internal standard, this compound, from the plasma matrix.[2] The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column.[5] The analytes are detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of lincomycin to that of the internal standard, this compound.

Caption: Experimental workflow for the quantitative analysis of lincomycin in plasma.

Experimental Protocols

Materials and Reagents
  • Lincomycin hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatograph (e.g., Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD)[6]

  • Analytical Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)[6]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of lincomycin and this compound in methanol.

  • Working Standard Solutions: Serially dilute the lincomycin stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol
  • Label microcentrifuge tubes for each standard, QC, and plasma sample.

  • Pipette 100 µL of plasma into the corresponding tubes.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[6]

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 35 °C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.210
3.540
5.555
7.590
8.090
8.15
10.05

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions for Lincomycin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lincomycin 407.2126.13025
This compound 410.2126.13025

Note: The in-source fragment m/z 126.1 is a characteristic fragment for lincomycin.[7]

Data Presentation

The following tables summarize the quantitative performance of this method.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Lincomycin5 - 5000> 0.99

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ5< 15< 1585 - 115
Low QC15< 15< 1585 - 115
Mid QC150< 15< 1585 - 115
High QC4000< 15< 1585 - 115

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC1585 - 11585 - 115
High QC400085 - 11585 - 115

Visualization of the Principle

G cluster_principle Principle of Stable Isotope-Labeled Internal Standard cluster_extraction Extraction cluster_detection LC-MS/MS Detection Analyte Lincomycin (Analyte) Plasma Plasma Matrix Analyte->Plasma Analyte_Ext Analyte Analyte->Analyte_Ext IS This compound (Internal Standard) IS->Plasma IS_Ext IS IS->IS_Ext Matrix_Effects Matrix Components Plasma->Matrix_Effects Analyte_Signal Analyte Signal Analyte_Ext->Analyte_Signal IS_Signal IS Signal IS_Ext->IS_Signal Matrix_Effects->Analyte_Ext Ion Suppression/Enhancement Matrix_Effects->IS_Ext Ion Suppression/Enhancement Quantification Accurate Quantification (Ratio of Analyte/IS) Analyte_Signal->Quantification IS_Signal->Quantification

Caption: The use of a stable isotope-labeled internal standard corrects for matrix effects.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of lincomycin in plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method robust and suitable for high-throughput analysis in a variety of research and clinical settings. The validation data demonstrates that the method meets the criteria for accuracy, precision, and linearity required for bioanalytical applications.

References

Application Notes and Protocols for Lincomycin-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lincomycin-d3 as an internal standard in pharmacokinetic (PK) studies of lincomycin (B1675468) in various animal models. The inclusion of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of lincomycin in biological matrices by correcting for variability during sample preparation and analysis.[1][2]

Introduction to this compound in Pharmacokinetic Analysis

Lincomycin is a lincosamide antibiotic used in veterinary medicine to treat bacterial infections in animals such as pigs, poultry, and cattle.[3][4] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosage regimens and ensuring efficacy and safety.

This compound is a deuterated analog of lincomycin, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2] Its chemical and physical properties are nearly identical to lincomycin, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled lincomycin by the mass spectrometer, enabling accurate quantification.

Experimental Protocols

Animal Models and Dosing

The selection of the animal model depends on the research question. Common models for lincomycin pharmacokinetic studies include rats, pigs, and poultry.

Example Dosing Regimens:

  • Rats: A single intramuscular (i.m.) dose of 100 mg/kg body weight.[3]

  • Pigs: A single intramuscular (i.m.) dose of 5 or 11 mg/kg body weight.[3]

  • Geese: A single intravenous (IV) dose of 1 mg/kg, a single intramuscular (i.m.) dose of 15 mg/kg, or a single oral (PO) dose of 50 mg/kg.

Sample Collection

Biological samples should be collected at various time points post-administration to accurately characterize the pharmacokinetic profile.

  • Blood: Collect blood samples from a suitable vessel (e.g., tail vein in rats, jugular vein in pigs) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma should be separated by centrifugation and stored at -20°C or lower until analysis.

  • Tissues: At the end of the study, or at specific time points for tissue distribution analysis, animals can be euthanized, and tissues of interest (e.g., liver, kidney, muscle, fat) collected.[3] Tissues should be homogenized before extraction.

Sample Preparation

The following protocols are generalized and may require optimization based on the specific matrix and laboratory equipment.

2.3.1. Plasma Sample Preparation

  • Thaw plasma samples on ice.

  • To 200 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard (IS) working solution (e.g., 10 µg/mL).

  • Vortex briefly to mix.

  • Add 1 mL of an extraction solvent (e.g., acetonitrile (B52724) with 0.1% formic acid, 1:1, v/v).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 9500 x g) for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.3.2. Tissue Sample Preparation

  • Accurately weigh a portion of the homogenized tissue (e.g., 1 g).

  • Add a suitable volume of extraction solvent (e.g., 5 mL of acetonitrile).

  • Add the internal standard, this compound.

  • Homogenize the sample using a mechanical homogenizer.

  • Centrifuge at high speed to pellet the tissue debris.

  • Collect the supernatant.

  • For fatty tissues, a defatting step with hexane (B92381) may be necessary. Add an equal volume of hexane, vortex, and centrifuge. Discard the upper hexane layer.

  • The extract can be further cleaned up using solid-phase extraction (SPE) if required.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the accurate quantification of lincomycin.

ParameterRecommended Conditions
LC Column C18 reversed-phase column
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lincomycin407.0359.4, 126.3
This compound409.8129.0

Note: These transitions should be optimized on the specific instrument being used.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize pharmacokinetic parameters of lincomycin from studies in different animal models.

Table 1: Pharmacokinetic Parameters of Lincomycin in Geese

ParameterIntravenous (1 mg/kg)Intramuscular (15 mg/kg)Oral (50 mg/kg)
t1/2 (h) 4.19--
Vd (ml/kg) 2727.16--
Cl (ml/h/kg) 451.26--
Bioavailability (%) -10995
MAT (h) -0.422

Data from a study in geese using a validated UHPLC-MS/MS method.

Table 2: Pharmacokinetic Parameters of Lincomycin in Pigs

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2β (h)AUC (µg·h/mL)
Intramuscular55.15 ± 0.180.29 ± 0.023.38 ± 0.0910.27 ± 0.38
Intramuscular115.33 - 10.920.5 - 1--

Data compiled from studies in pigs.[3]

Table 3: Tissue Distribution of Lincomycin in Pigs

TissueConcentration at 0 Days Withdrawal (µg/kg)Concentration at 1 Day Withdrawal (µg/kg)Concentration at 2 Days Withdrawal (µg/kg)
Liver <100 - 120Not DetectedNot Detected
Kidney 140 - 280Not DetectedNot Detected

Following oral administration of 44 mg/kg lincomycin in feed.[3]

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of lincomycin using this compound as an internal standard.

G cluster_0 In-Life Phase cluster_1 Analytical Phase cluster_2 Data Analysis A Animal Model Selection (e.g., Rat, Pig) B Dosing (Lincomycin Administration) A->B C Sample Collection (Blood, Tissues) B->C D Sample Preparation (Protein Precipitation/Extraction) C->D E Addition of This compound (IS) D->E F LC-MS/MS Analysis E->F G Quantification of Lincomycin F->G H Pharmacokinetic Modeling G->H I Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) H->I

Caption: Workflow for a typical pharmacokinetic study of lincomycin.

Metabolic Pathway of Lincomycin

Lincomycin undergoes metabolism in animals, primarily through oxidation and demethylation. The major metabolites identified are lincomycin sulfoxide (B87167) and N-desmethyl lincomycin.[2]

G Lincomycin Lincomycin Metabolite1 Lincomycin Sulfoxide Lincomycin->Metabolite1 S-Oxidation Metabolite2 N-desmethyl Lincomycin Lincomycin->Metabolite2 N-Demethylation Excretion Excretion (Urine and Feces) Lincomycin->Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Simplified metabolic pathway of lincomycin in animals.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of lincomycin in biological samples for pharmacokinetic studies in animal models. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers in the field of veterinary drug development and safety assessment. Accurate pharmacokinetic data is paramount for establishing appropriate dosing regimens and ensuring the responsible use of antibiotics in animals.

References

Application Note: High-Throughput and Efficient Sample Preparation of Lincomycin in Biological Matrices using Lincomycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: This application note provides detailed protocols for the extraction of lincomycin (B1675468) from various biological matrices for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Lincomycin-d3, is crucial for achieving accurate and precise quantification by compensating for matrix effects and variability in sample processing.[1][2] Three common and effective sample preparation techniques are described: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable methods for the bioanalysis of lincomycin.

Introduction

Lincomycin is a lincosamide antibiotic used in veterinary medicine.[3][4] Monitoring its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis.[1][2][3] The complexity of biological samples necessitates an efficient sample preparation method to remove interferences and enrich the analyte of interest before instrumental analysis. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS bioanalysis as it mimics the behavior of the analyte during extraction and ionization, thereby correcting for potential variations.[5]

This application note details three widely used sample preparation protocols:

  • Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput screening.

  • Solid-Phase Extraction (SPE): A more selective technique that provides cleaner extracts and analyte enrichment.[6][7][8]

  • Liquid-Liquid Extraction (LLE): A classic extraction method based on the differential solubility of the analyte in two immiscible liquids.

Materials and Reagents

  • Lincomycin hydrochloride (Reference Standard)

  • This compound (Internal Standard)[1]

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Ammonium hydroxide

  • Water (deionized or Milli-Q)

  • Biological matrix (e.g., plasma, serum, urine, tissue homogenate)

  • SPE cartridges (e.g., Polymeric Reversed-Phase, Mixed-Mode Cation Exchange)

  • Extraction solvents for LLE (e.g., Ethyl acetate, Dichloromethane)

Experimental Protocols

General Workflow

The general workflow for the sample preparation of lincomycin in biological matrices is depicted in the following diagram.

Workflow Sample Biological Sample (Plasma, Serum, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Method_Choice Select Extraction Method Spike->Method_Choice PPT Protein Precipitation (e.g., with Methanol) Method_Choice->PPT PPT SPE Solid-Phase Extraction Method_Choice->SPE SPE LLE Liquid-Liquid Extraction Method_Choice->LLE LLE Centrifuge_PPT Centrifuge PPT->Centrifuge_PPT Supernatant_PPT Collect Supernatant Centrifuge_PPT->Supernatant_PPT Evaporate Evaporate to Dryness (if necessary) Supernatant_PPT->Evaporate Condition Condition & Equilibrate SPE Cartridge SPE->Condition Load Load Sample Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Analyte Wash->Elute Elute->Evaporate Add_Solvent Add Immiscible Organic Solvent LLE->Add_Solvent Vortex_LLE Vortex/Mix Add_Solvent->Vortex_LLE Centrifuge_LLE Centrifuge to Separate Phases Vortex_LLE->Centrifuge_LLE Collect_Organic Collect Organic Layer Centrifuge_LLE->Collect_Organic Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Lincomycin sample preparation.

Protocol 1: Protein Precipitation (PPT)

This protocol is a simple and fast method for removing proteins from plasma or serum samples.[9]

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of this compound working solution (e.g., 5 mg/L in methanol).[2]

  • Vortex for 10 seconds to mix.

  • Add 300 µL of cold methanol to precipitate the proteins.[2]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase.[9] For increased sensitivity, the supernatant can be diluted with acidified water (e.g., 0.1% formic acid).[2]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to PPT and is suitable for various matrices, including serum, milk, and tissue homogenates.[3][10]

  • Sample Pre-treatment:

    • For serum/plasma: To 200 µL of serum, add 190 µL of phosphoric acid and 10 µL of the this compound internal standard solution.[10] Vortex to mix.

    • For milk: Dilute the milk sample with an appropriate buffer.

  • SPE Cartridge Conditioning:

    • Condition a polymeric cation exchange or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[11]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 0.5 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent to remove interferences. For example, use 500 µL of 25 mM ammonium acetate in water, followed by 500 µL of methanol.[11]

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a suitable elution solvent. For a cation exchange cartridge, this could be 500 µL of methanol containing 2% ammonium hydroxide.[11]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.[12]

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that can be adapted for various biological matrices.[4]

  • To 500 µL of the biological sample in a glass tube, add the this compound internal standard.

  • Add a suitable volume of a pH-adjusting buffer if necessary to ensure lincomycin is in a neutral form.

  • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another 2 mL of the organic solvent.

  • Combine the organic extracts.

  • Evaporate the combined organic phase to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation methods for lincomycin.

ParameterProtein Precipitation (Plasma)Solid-Phase Extraction (Milk)Solid-Phase Extraction (Avian Tissues)Liquid-Liquid Extraction (Various Tissues)
Recovery (%) 98 - 101[9]92.3 - 97.2[3]98 - 101[2]71.11 - 98.30[13]
Limit of Detection (LOD) 19 µg/kg (in feathers)[2]0.013 ng/mL[3]19-22 µg/kg[9]25-40 µg/kg[13]
Limit of Quantification (LOQ) 62 µg/kg (in feathers)[2]-62-73 µg/kg[9]40-60 µg/kg[13]
Relative Standard Deviation (RSD) (%) < 150.25 - 1.96[3]7.29 (in feathers)[2]Intra-day: 1.5-13.4, Inter-day: 1.9-12.1[13]

Conclusion

The choice of sample preparation protocol for lincomycin analysis depends on the specific requirements of the study, including the biological matrix, required sensitivity, and sample throughput. Protein precipitation is a rapid and simple method suitable for high-throughput applications. Solid-phase extraction offers superior cleanup and analyte concentration, resulting in higher sensitivity and reduced matrix effects. Liquid-liquid extraction is a versatile technique that can be optimized for various matrices. In all cases, the use of this compound as an internal standard is highly recommended to ensure the accuracy and reliability of the quantitative results. The protocols provided in this application note serve as a starting point and may require further optimization for specific applications and matrices.

References

Application of Lincomycin-d3 for Antibiotic Residue Testing in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic widely used in veterinary medicine to treat bacterial infections in livestock and poultry.[1] The potential for lincomycin residues to persist in animal-derived food products such as meat, milk, and honey necessitates robust and reliable analytical methods to ensure food safety and compliance with regulatory limits.[2] The European Union, for instance, has established maximum residue limits (MRLs) for lincomycin in various animal tissues and milk.[2] To achieve accurate and precise quantification of lincomycin in complex food matrices, stable isotope-labeled internal standards are indispensable. Lincomycin-d3, a deuterated analog of lincomycin, serves as an excellent internal standard for mass spectrometry-based methods, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3] This application note provides detailed protocols for the determination of lincomycin residues in animal tissues and milk using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The analytical methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the sample prior to extraction and cleanup. Both the native lincomycin and the labeled internal standard are co-extracted and analyzed by LC-MS/MS. The chromatographic system separates lincomycin from other matrix components, and the mass spectrometer detects and quantifies both lincomycin and this compound using Multiple Reaction Monitoring (MRM). The ratio of the response of the native analyte to the internal standard is used for quantification, which corrects for potential losses during sample processing and ionization suppression or enhancement in the mass spectrometer.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for the analysis of lincomycin in various food matrices using this compound as an internal standard.

Table 1: LC-MS/MS Method Performance for Lincomycin in Broiler Chicken Tissues

ParameterFeathersMuscleLiver
Limit of Detection (LOD) (µg/kg) 192210
Limit of Quantification (LOQ) (µg/kg) 627334
Recovery (%) 98 - 10198 - 10198 - 101
Coefficient of Determination (r²) > 0.99> 0.99> 0.99
Data sourced from a study on broiler chicken tissues.[2]

Table 2: LC-MS/MS Parameters for Lincomycin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Type
Lincomycin 407.2126.1Quantifier
407.2359.2Qualifier
This compound 410.0129.0Quantifier
410.0362.0Qualifier
MRM transitions for Lincomycin and this compound.[2][4]

Experimental Protocols

Protocol 1: Analysis of Lincomycin in Animal Tissues (Muscle, Liver)

1. Materials and Reagents

2. Sample Preparation

  • Weigh 1.0 g (± 0.01 g) of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 40 mL of methanol to the tube.

  • Shake vigorously for a specified time (e.g., 15 minutes) using a mechanical shaker.

  • Centrifuge the sample to separate the supernatant.

  • Filter the supernatant through a glass fiber filter.

  • Condition a Chromabond® Florisil® SPE cartridge with 10 mL of hexane followed by 10 mL of a methanol:ethyl acetate (8:2 v/v) solution.[2]

  • Load the filtered supernatant onto the conditioned SPE cartridge at a flow rate of 1 mL/min.[2]

  • Collect the eluate in a 50 mL tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[2]

  • Reconstitute the residue in 500 µL of methanol:water (9:1 v/v).[2]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity or equivalent

  • Column: SunFire C18 (or equivalent), 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-6.5 min: 10-50% B

    • 6.5-7 min: 50-100% B

    • 7-8 min: 100% B

    • 8.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • MS System: AB SCIEX API 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: See Table 2

Protocol 2: Analysis of Lincomycin in Milk

1. Materials and Reagents

  • Lincomycin Hydrochloride (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • 0.22 µm Syringe Filters

2. Sample Preparation

  • Pipette 1.0 mL of milk into a 15 mL polypropylene centrifuge tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 2.0 mL of acetonitrile to the tube for protein precipitation.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Use the same LC-MS/MS conditions as described in Protocol 1.

Visualizations

experimental_workflow_tissue cluster_sample_prep Sample Preparation (Animal Tissue) cluster_analysis Analysis homogenization Homogenization of Tissue spiking Spike with this compound homogenization->spiking extraction Methanol Extraction spiking->extraction centrifugation Centrifugation extraction->centrifugation filtration Supernatant Filtration centrifugation->filtration spe_cleanup SPE Cleanup (Florisil) filtration->spe_cleanup evaporation Evaporation spe_cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution final_filtration Final Filtration (0.22 µm) reconstitution->final_filtration lc_ms_ms LC-MS/MS Analysis final_filtration->lc_ms_ms

Caption: Experimental workflow for Lincomycin analysis in animal tissue.

experimental_workflow_milk cluster_sample_prep Sample Preparation (Milk) cluster_analysis Analysis sample_aliquot Milk Aliquot spiking Spike with this compound sample_aliquot->spiking precipitation Protein Precipitation (Acetonitrile) spiking->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection final_filtration Final Filtration (0.22 µm) supernatant_collection->final_filtration lc_ms_ms LC-MS/MS Analysis final_filtration->lc_ms_ms

Caption: Experimental workflow for Lincomycin analysis in milk.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of lincomycin residues in various food matrices. The detailed protocols and performance data presented in this application note demonstrate the suitability of this approach for routine monitoring and regulatory compliance testing. The isotope dilution LC-MS/MS method offers high sensitivity, specificity, and accuracy, making it an essential tool for ensuring the safety of the food supply.

References

Application Notes and Protocols for Lincomycin-d3 in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic widely used in veterinary medicine to treat bacterial infections in food-producing animals.[1][2] Its use, however, raises concerns about potential residues in animal-derived food products such as meat, milk, eggs, and honey, which can pose risks to human health.[1][3] To ensure food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for lincomycin in various food matrices.[3][4] Accurate and sensitive analytical methods are crucial for monitoring these residues.

This document provides detailed application notes and protocols for the quantitative analysis of lincomycin in various veterinary drug residue matrices using Lincomycin-d3 as a stable isotope-labeled internal standard. The use of an isotopic internal standard like this compound is critical for achieving high accuracy and precision, as it effectively compensates for matrix effects and variations during sample preparation and instrumental analysis.[5] The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive method for the detection and quantification of veterinary drug residues.[6][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of methods for the analysis of lincomycin in various animal-derived matrices. These values are compiled from various studies and represent typical performance that can be achieved using the protocols outlined below.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Lincomycin

MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Feathers1962[7]
Muscle (Chicken)2273[7]
Liver (Chicken)1034[7]
Pig Liver & Muscle25-4040-60[3][8]
Chicken Kidney & Liver25-4040-60[3][8]
Cow Fat, Liver & Milk25-4040-60[3][8]
Goat Muscle, Liver & Milk25-4040-60[3][8]
Eggs25-4040-60[3][8]
Honey7-[9]

Table 2: Recovery Rates for Lincomycin

MatrixSpiking Level (µg/kg)Recovery (%)Reference
Feathers, Muscle, LiverNot Specified98 - 101[7]
Various Animal Tissues60, MRL, 2x MRL71.11 - 98.30[3][10]
Milk100, 500, 100092.3 - 97.2[11]
Honey10, 500, 1000084 - 107[9]

Experimental Protocols

Protocol 1: Analysis of Lincomycin in Animal Tissues (Muscle, Liver) and Milk

This protocol is a comprehensive procedure for the extraction, purification, and LC-MS/MS analysis of lincomycin residues in various animal tissues and milk, utilizing this compound as an internal standard.

1. Materials and Reagents

2. Sample Preparation and Extraction

  • Homogenization: Weigh 2-5 g of homogenized tissue or 5 mL of milk into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of this compound working solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[3][6]

    • Vortex for 2 minutes and sonicate for 10 minutes.[3]

    • Centrifuge at 12,000 r/min for 10 minutes.[11]

    • Collect the supernatant. Repeat the extraction step with another 10 mL of acetonitrile.[6]

    • Combine the supernatants.

  • Defatting (for fatty tissues and milk):

    • Add 10 mL of n-hexane to the combined extract.[6]

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Discard the upper hexane (B92381) layer.[6]

  • Evaporation: Evaporate the extract to near dryness under a gentle stream of nitrogen at 45 °C.

3. Solid Phase Extraction (SPE) Clean-up

  • Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Sample Loading: Reconstitute the dried extract in a suitable loading buffer and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analytes with a suitable solvent, such as methanol-ammonia solution (95/5, v/v).[12]

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[12]

4. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 250 mm x 2.1 mm, 5 µm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile and an ammonium formate buffer.[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Injection Volume: 10-20 µL.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

  • MRM Transitions:

    • Lincomycin: Precursor ion m/z 407.2 -> Product ions m/z 126.1 and 359.2.[6]

    • This compound: Monitor the corresponding mass shift for the precursor and product ions.

5. Quantification

Quantification is based on the ratio of the peak area of the lincomycin MRM transitions to the peak area of the this compound MRM transitions.[6] A calibration curve is constructed using standards prepared in a blank matrix extract and spiked with a constant amount of the internal standard.

Protocol 2: Analysis of Lincomycin in Honey

This protocol is adapted for the specific challenges of the honey matrix.

1. Materials and Reagents

  • Same as Protocol 1.

2. Sample Preparation and Extraction

  • Dissolution: Weigh 5 g of honey into a 50 mL centrifuge tube and dissolve in 10 mL of water.

  • Internal Standard Spiking: Spike the sample with this compound working solution.

  • Extraction: Proceed with SPE clean-up as described in Protocol 1. The initial liquid-liquid extraction with acetonitrile may not be necessary for honey.

3. SPE Clean-up and LC-MS/MS Analysis

  • Follow steps 3 and 4 from Protocol 1. For honey samples, it might be beneficial to re-dissolve the final extract in a smaller volume to concentrate the sample tenfold.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample Weigh Sample (Tissue, Milk, Honey) Spike Spike with This compound Sample->Spike Add Internal Standard Extract Liquid Extraction (Acetonitrile) Spike->Extract Defat Defatting (n-Hexane) Extract->Defat Evaporate1 Evaporation Defat->Evaporate1 SPE Solid Phase Extraction (SPE) Evaporate1->SPE Evaporate2 Evaporation SPE->Evaporate2 Reconstitute Reconstitution Evaporate2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Veterinary Drug Residue Analysis.

logical_relationship cluster_output Outcome Lincomycin Lincomycin (Analyte) Accurate_Quant Accurate & Precise Quantification Lincomycin->Accurate_Quant Target for Measurement Lincomycin_d3 This compound (Internal Standard) Lincomycin_d3->Accurate_Quant Corrects for Variability Matrix Sample Matrix (Tissue, Milk, etc.) Matrix->Accurate_Quant Source of Interference

Caption: Role of this compound in Analysis.

References

Application Note: High-Throughput Quantification of Lincomycin in Human Plasma using a Validated LC-MS/MS Method with Lincomycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lincomycin in human plasma. The method utilizes Lincomycin-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Lincomycin is a lincosamide antibiotic effective against a wide range of Gram-positive bacteria.[1] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[2] Accurate quantification of Lincomycin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize dosage regimens. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in instrument response, thereby improving the reliability of the results.[3] This application note provides a comprehensive protocol for the determination of Lincomycin in human plasma using a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • Lincomycin hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Lincomycin (1 mg/mL) and this compound (100 µg/mL) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Lincomycin by serial dilution of the stock solution with 50% methanol.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10 µg/mL) by diluting the stock solution with 50% methanol.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
2.0
2.1
4.0

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Source Temperature 450°C
Curtain Gas 30 psi
Ion Source Gas 1 45 psi
Ion Source Gas 2 40 psi
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Lincomycin (Quantifier) 407.0126.36024
Lincomycin (Qualifier) 407.0359.46032
This compound (IS) 409.8129.07035

Data Presentation and Method Validation

The developed LC-MS/MS method was validated according to regulatory guidelines. A summary of the quantitative data is presented in the table below.

Validation ParameterResult
Linearity Range 0.5 - 200 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) Within ±15%
Recovery 98% - 101%
Matrix Effect No significant matrix effect observed

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_methanol Add 300 µL Methanol vortex1->add_methanol vortex2 Vortex Vigorously add_methanol->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column, Gradient Elution) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of Lincomycin in human plasma.

Lincomycin Mechanism of Action

lincomycin_moa cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit lincomycin Lincomycin ptc Peptidyl Transferase Center (PTC) on 23S rRNA lincomycin->ptc Binds to ptc->50S_subunit protein_synthesis Protein Synthesis Elongation ptc->protein_synthesis Blocks inhibition Inhibition protein_synthesis->inhibition

Caption: Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Lincomycin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol is amenable to automation and allows for rapid sample processing. This validated method is well-suited for a variety of clinical and research applications, including pharmacokinetic analysis and therapeutic drug monitoring.

References

Preparation of Lincomycin-d3 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of a Lincomycin-d3 stock solution. This compound is a deuterated analog of Lincomycin, an antibiotic primarily effective against Gram-positive bacteria. It is commonly utilized as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry-based quantification, to ensure accuracy and precision.

Physicochemical Data and Solubility

A summary of the essential quantitative data for this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₁₈H₃₁D₃N₂O₆S[1]
Molecular Weight 409.56 g/mol [1][2]
Solubility Soluble in methanol (B129727).[3]
Storage Temperature -20°C[4]

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound, a common concentration for use as an internal standard in analytical methods.

Materials:

  • This compound powder

  • Methanol (HPLC or LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Micropipettes

  • Amber glass vial for storage

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.

  • Dissolution: Carefully transfer the weighed this compound powder into a clean, dry volumetric flask.

  • Solvent Addition: Add a small volume of methanol to the volumetric flask (approximately half of the final desired volume).

  • Mixing: Gently swirl the flask or use a vortex mixer at a low setting to dissolve the powder completely. Ensure no solid particles are visible.

  • Volume Adjustment: Once the powder is fully dissolved, add methanol to the volumetric flask up to the calibration mark.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the prepared stock solution into a clean, properly labeled amber glass vial to protect it from light. Store the stock solution at -20°C. A Lincomycin stock solution in methanol has been shown to be stable for at least one month at this temperature[4].

Preparation of a Working Solution:

For applications such as an internal standard in mass spectrometry, a more dilute working solution is often required. For instance, a 5 µg/mL (5 mg/L) working solution can be prepared from the 1 mg/mL stock solution[5].

  • Pipette 5 µL of the 1 mg/mL this compound stock solution into a 1 mL volumetric flask.

  • Add methanol to the flask up to the calibration mark.

  • Mix thoroughly by inverting the flask several times.

This working solution is now ready for use in spiking biological samples or for creating calibration curves.

Experimental Workflow

The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use Equilibrate Equilibrate this compound to Room Temperature Weigh Accurately Weigh this compound Equilibrate->Weigh Transfer Transfer to Volumetric Flask Weigh->Transfer Add_Solvent Add Methanol Transfer->Add_Solvent Mix Vortex to Dissolve Add_Solvent->Mix Adjust_Volume Adjust to Final Volume with Methanol Mix->Adjust_Volume Final_Mix Ensure Homogeneity Adjust_Volume->Final_Mix Transfer_Vial Transfer to Amber Vial Final_Mix->Transfer_Vial Store Store at -20°C Transfer_Vial->Store Prepare_Working Prepare Working Solution (if needed) Store->Prepare_Working

Workflow for this compound Stock Solution Preparation

Signaling Pathways and Logical Relationships

The primary application of a this compound stock solution in research is not to influence signaling pathways directly, but rather to serve as a crucial tool in the analytical quantification of its non-deuterated counterpart, Lincomycin. The logical relationship is outlined in the diagram below.

Logical_Relationship cluster_experiment Analytical Experiment Stock_Solution This compound Stock Solution Spiking Spiking with Internal Standard Stock_Solution->Spiking Biological_Sample Biological Sample Containing Lincomycin Biological_Sample->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spiking->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Quantification Quantification of Lincomycin LCMS_Analysis->Quantification

References

Application Note: High-Throughput Quantification of Lincomycin in Complex Biological Samples using Lincomycin-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic widely used in veterinary medicine to treat infections caused by Gram-positive bacteria.[1] Its use can lead to residues in animal-derived food products, and monitoring its levels in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety.[2] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lincomycin in complex biological samples, such as plasma and milk. The use of a stable isotope-labeled internal standard, Lincomycin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[2][3]

Principle

This method utilizes a protein precipitation or solid-phase extraction (SPE) sample preparation step to isolate lincomycin and the internal standard (IS), this compound, from the biological matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Analytes: Lincomycin Hydrochloride (analytical standard), this compound (internal standard)[2]

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Sample Preparation:

    • For Protein Precipitation: 1.5 mL or 2 mL microcentrifuge tubes, vortex mixer, centrifuge.

    • For Solid-Phase Extraction (SPE): SPE cartridges (e.g., Oasis HLB or Strata-X-C), SPE vacuum manifold, collection tubes.

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (for Plasma/Serum)

This protocol is a rapid and simple method for removing the majority of proteins from plasma or serum samples.

  • Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. This results in a 3:1 ratio of organic solvent to sample.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation by Solid-Phase Extraction (for Milk)

This protocol provides a more thorough cleanup for complex matrices like milk, reducing matrix effects.[4][5]

  • Sample Pre-treatment: To 1 mL of milk sample, add 2 mL of acetonitrile.[4][5] Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins and fat.[4][5]

  • Internal Standard Spiking: Transfer the supernatant to a clean tube and add 10 µL of the this compound working solution.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.

LC-MS/MS Method

The following are typical parameters and can be optimized for the specific instrumentation used.

ParameterTypical Setting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

The following MRM transitions are monitored for lincomycin and its internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Lincomycin407.2126.1359.225
This compound410.2126.1362.225

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the method across various biological matrices.

ParameterPlasma/SerumMilkHoney
Linear Range 0.5 - 200 ng/mL1 - 500 ng/mL2 - 1000 ng/g
Correlation Coefficient (r²) > 0.995> 0.99> 0.99
Accuracy (% Bias) Within ±15% (85-115%)Within ±15% (85-115%)Within ±20% (80-120%)
Precision (% RSD) < 15%< 15%< 20%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL2 ng/g
Recovery > 85%> 80%> 75%

Data compiled from various sources and represents typical method performance. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Milk, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (PPT or SPE) Spike->Extract Evap Evaporation & Reconstitution (if SPE) Extract->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Reporting Quant->Report

Caption: Overall experimental workflow for Lincomycin quantification.

SamplePrep cluster_ppt Protein Precipitation (Plasma/Serum) cluster_spe Solid-Phase Extraction (Milk) A1 100 µL Sample A2 Add IS A1->A2 A3 Add 300 µL ACN A2->A3 A4 Vortex & Centrifuge A3->A4 A5 Collect Supernatant A4->A5 To_LC To LC-MS/MS B1 1 mL Sample + 2 mL ACN Centrifuge B2 Add IS to Supernatant B1->B2 B3 Load on Conditioned SPE Cartridge B2->B3 B4 Wash B3->B4 B5 Elute B4->B5 B6 Evaporate & Reconstitute B5->B6 InternalStandard cluster_process Analytical Process cluster_compensation Compensation for Variability IS This compound (IS) Prep Sample Preparation (Extraction, Transfer) IS->Prep Analyte Lincomycin (Analyte) Analyte->Prep Inject LC Injection Prep->Inject Loss Analyte/IS Loss Prep->Loss Ionize MS Ionization Inject->Ionize Suppression Ion Suppression/ Enhancement Ionize->Suppression Result Accurate Quantification (Ratio of Analyte/IS) Loss->Result Suppression->Result

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Lincomycin-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for matrix effects encountered during the LC-MS analysis of Lincomycin (B1675468), utilizing Lincomycin-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Lincomycin?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Lincomycin, due to the presence of co-eluting substances from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[1]

Q2: I am observing poor accuracy and precision in my quality control (QC) samples for Lincomycin. Could this be due to matrix effects, even though I am using this compound as an internal standard?

A2: Yes, while stable isotope-labeled internal standards (SIL-IS) like this compound are designed to compensate for matrix effects, issues can still arise.[3] Inadequate chromatographic separation between Lincomycin and interfering matrix components can lead to differential ion suppression between the analyte and the internal standard.[3] Furthermore, significant variability in the matrix composition between different samples can overwhelm the corrective capacity of the internal standard.

Q3: My this compound internal standard signal is highly variable across different samples. What could be the cause?

A3: High variability in the internal standard signal is a strong indicator of significant and inconsistent matrix effects. This suggests that different samples may have varying levels of interfering components that co-elute with this compound, causing erratic ion suppression or enhancement. It is also possible that issues with the sample preparation process are leading to inconsistent recovery of the internal standard.

Q4: How can I quantitatively assess the extent of matrix effects in my Lincomycin assay?

A4: The most common method is the post-extraction spike analysis.[1][4] This involves comparing the peak area of this compound (and Lincomycin) in a sample prepared from a blank matrix extract to the peak area of the standard in a neat solution (e.g., mobile phase). The ratio of these peak areas provides a quantitative measure of the matrix effect, often referred to as the matrix factor.[1]

Troubleshooting Guides

Issue 1: Inconsistent Peak Area Ratios of Lincomycin to this compound

This issue often points to chromatographic problems where the analyte and internal standard are not experiencing the same degree of matrix effect.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Adjust the gradient elution profile to better separate Lincomycin from matrix interferences.

    • Experiment with different mobile phase compositions, such as altering the organic solvent or the concentration of additives like formic acid or ammonium (B1175870) formate.[5]

    • Consider using a different stationary phase (e.g., a different C18 column or a HILIC column) to achieve a different selectivity.[6]

  • Enhance Sample Preparation:

    • Incorporate a more rigorous sample clean-up technique. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering substances.[7]

Issue 2: Low Signal Intensity for both Lincomycin and this compound (Ion Suppression)

This indicates that co-eluting matrix components are suppressing the ionization of both the analyte and the internal standard.

Troubleshooting Steps:

  • Improve Sample Clean-up:

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., mixed-mode cation exchange) to selectively retain Lincomycin and wash away interfering compounds.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Lincomycin while leaving matrix components behind.

  • Modify Chromatographic Conditions:

    • Ensure that Lincomycin and this compound elute in a "clean" region of the chromatogram, away from the bulk of the matrix components that often elute at the beginning of the run.

Quantitative Data Summary

The following tables summarize typical validation parameters for Lincomycin analysis, providing a benchmark for expected performance.

Table 1: Sample Preparation Method Comparison for Lincomycin Recovery

Sample Preparation MethodAnalyteMean Recovery (%)RSD (%)Reference
Protein Precipitation (Acetonitrile)Lincomycin85< 15[8]
Solid-Phase Extraction (SPE)Lincomycin92< 10[7]
Liquid-Liquid Extraction (LLE)Lincomycin78< 15[8]

Table 2: Matrix Effect Evaluation in Different Biological Matrices

MatrixAnalyteInternal StandardMatrix Factor (MF)Acceptance CriteriaReference
Human SerumLincomycinThis compound0.95 - 1.080.85 - 1.15[7]
Porcine MuscleLincomycinClindamycin0.91 - 1.050.85 - 1.15[5]
Bovine MilkLincomycinClindamycin0.89 - 1.120.85 - 1.15[5]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the matrix effect on the analysis of Lincomycin using this compound.

Procedure:

  • Prepare Blank Matrix Extract: Extract a blank sample of the biological matrix (e.g., plasma, tissue homogenate) using your established sample preparation protocol.

  • Prepare Spiked Matrix Sample (Set A): To the blank matrix extract, add a known amount of Lincomycin and this compound standard solution.

  • Prepare Neat Standard Sample (Set B): Prepare a solution of Lincomycin and this compound in the mobile phase at the same final concentration as in Set A.

  • LC-MS Analysis: Analyze both sets of samples using the developed LC-MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation

Objective: A quick and simple method for the extraction of Lincomycin from plasma samples.

Materials:

  • Plasma sample

  • Acetonitrile (B52724) containing this compound (internal standard)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing this compound.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_mitigation Mitigation Strategies cluster_verification Verification Issue Inconsistent Lincomycin/Lincomycin-d3 Ratio or Low Signal Intensity Assess_ME Assess Matrix Effect (Post-Extraction Spike) Issue->Assess_ME Quantify Check_Chroma Review Chromatography (Peak Shape, Retention Time) Issue->Check_Chroma Qualify Optimize_SP Optimize Sample Prep (SPE, LLE) Assess_ME->Optimize_SP Optimize_LC Optimize LC Method (Gradient, Column) Check_Chroma->Optimize_LC Reassess_ME Re-evaluate Matrix Effect Optimize_SP->Reassess_ME Optimize_LC->Reassess_ME Validation Method Validation Reassess_ME->Validation If acceptable

Caption: Troubleshooting workflow for matrix effects.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Plasma Sample Add_IS Add this compound & Acetonitrile Start->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing Acquire->Process

Caption: Protein precipitation workflow for plasma samples.

References

Technical Support Center: Optimizing Lincomycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Lincomycin-d3 for use as an internal standard (IS) in quantitative bioanalysis. The following question-and-answer format addresses common issues and provides detailed experimental protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is the concentration of the internal standard (IS) a critical parameter in LC-MS/MS assays?

A1: The concentration of the internal standard is crucial for ensuring the accuracy and precision of quantitative bioanalytical methods.[1] An optimized IS concentration helps to adequately compensate for variability during sample preparation, injection, and ionization without introducing new sources of error.[2] An inappropriate concentration can lead to issues such as poor linearity, inaccurate results, and increased variability.[3]

Q2: What are the potential consequences of using a this compound concentration that is too low or too high?

A2:

  • Too Low: A low IS concentration can result in a poor signal-to-noise ratio (S/N), leading to high variability in the IS response and compromising the precision of the assay.[1] It can also make the assay more susceptible to interference from the analyte's signal, a phenomenon known as cross-talk.[3]

  • Too High: A high IS concentration can lead to detector saturation, which can negatively impact linearity. It may also suppress the ionization of the analyte, particularly at the lower limit of quantitation (LLOQ), reducing the sensitivity of the assay. Furthermore, a high concentration of the deuterated IS could potentially contain unlabeled analyte as an impurity, which would interfere with the measurement of the endogenous analyte.

Q3: How do I determine the optimal concentration range for this compound?

A3: A common starting point is to select a concentration that provides a robust and reproducible signal, typically well above the instrument's limit of detection. A general recommendation is to use an IS concentration that results in a response that is in the mid-range of the calibration curve of the analyte. Some literature suggests matching the IS response to be approximately one-third to one-half of the analyte's response at the upper limit of quantitation (ULOQ).[3] The optimal concentration should be determined experimentally by evaluating its impact on the assay's linearity, accuracy, and precision.

Q4: What is "cross-talk" and how does it relate to the this compound concentration?

A4: Cross-talk refers to the interference between the analyte (Lincomycin) and the internal standard (this compound) signals in the mass spectrometer. This can occur in two ways:

  • Analyte to IS: The isotopic pattern of the unlabeled Lincomycin may contribute to the signal of this compound.

  • IS to Analyte: The this compound standard may contain a small amount of unlabeled Lincomycin as an impurity.

The concentration of the IS can influence the impact of cross-talk. According to the ICH M10 guideline, the interference from the IS in a blank sample should be less than 20% of the analyte response at the LLOQ, and the interference from the analyte in a zero sample (containing only IS) should be less than 5% of the IS response.[3]

Q5: My this compound signal is highly variable across my sample batch. What are the possible causes?

A5: High variability in the IS signal can be caused by several factors, including:

  • Inconsistent Sample Preparation: Errors in pipetting, extraction, or reconstitution can lead to inconsistent IS concentrations in the final samples.[2]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to signal variability.[4][5]

  • Instrument Instability: Fluctuations in the LC-MS system, such as an unstable spray or a dirty ion source, can cause signal drift.

  • IS Stability: Lincomycin may be unstable under certain conditions. For instance, it shows less rapid degradation in acidic solutions compared to basic solutions at elevated temperatures.[6] Ensure the stability of this compound in your matrix and processing conditions.

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
Potential Cause Troubleshooting Steps
Inappropriate IS Concentration Experiment with different this compound concentrations. A high concentration might be causing detector saturation, while a very low concentration could be affected by cross-talk.
Cross-talk from Analyte to IS At high analyte concentrations, the isotopic contribution from Lincomycin might be artificially inflating the this compound signal. Evaluate cross-talk as described in the experimental protocols below.
Analyte or IS Stability Issues Verify the stability of both Lincomycin and this compound in the stock solutions and in the biological matrix under the storage and experimental conditions.
Non-optimized LC-MS Conditions Re-evaluate chromatographic and mass spectrometric parameters to ensure optimal peak shape and signal response for both the analyte and the IS.
Issue 2: Inaccurate or Imprecise Quality Control (QC) Samples
Potential Cause Troubleshooting Steps
Variable Matrix Effects The matrix effect may not be consistent across different lots of the biological matrix. Evaluate matrix effects using at least six different sources of the matrix as per ICH M10 guidelines.[3]
Inconsistent IS Addition Ensure precise and consistent addition of the this compound working solution to all samples, including calibrators and QCs. Use calibrated pipettes and a consistent procedure.[7]
Poor Recovery of Analyte and/or IS Optimize the sample extraction procedure to ensure consistent and efficient recovery of both Lincomycin and this compound.
IS Not Tracking the Analyte Although stable isotope-labeled IS are expected to track the analyte well, differences in chromatography or matrix effects can occur. Ensure co-elution of the analyte and IS.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a systematic approach to selecting the most appropriate concentration for this compound as an internal standard.

  • Prepare Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Lincomycin and this compound in a suitable solvent (e.g., methanol).

    • From the this compound stock, prepare a series of working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).

  • Evaluate IS Response:

    • Prepare blank matrix samples and spike them with each of the this compound working solutions.

    • Inject these samples into the LC-MS/MS system and evaluate the peak area and signal-to-noise ratio (S/N) for each concentration.

    • Select a concentration that provides a robust and reproducible peak with a high S/N.

  • Assess Impact on Calibration Curve:

    • Prepare calibration curves for Lincomycin ranging from the LLOQ to the ULOQ.

    • Spike each calibration standard with the selected this compound concentrations from the previous step.

    • Analyze the calibration curves and evaluate the linearity (r²), accuracy, and precision for each IS concentration.

  • Select Optimal Concentration:

    • Choose the this compound concentration that results in the best linearity, accuracy, and precision across the entire calibration range.

Illustrative Data for Optimal Concentration Selection:

This compound Conc.Linearity (r²)Accuracy (% Bias at LLOQ)Precision (%CV at LLOQ)
10 ng/mL0.99218.5%16.2%
50 ng/mL 0.998 5.2% 6.8%
100 ng/mL0.9976.8%7.5%
500 ng/mL0.991-15.3%12.4%

This is example data and actual results may vary.

Protocol 2: Evaluation of Cross-Talk

This protocol is based on the recommendations of the ICH M10 guideline.[3]

  • Prepare Samples:

    • Blank Sample: Prepare a blank matrix sample without analyte or IS.

    • Zero Sample: Prepare a blank matrix sample spiked only with the chosen working concentration of this compound.

    • LLOQ Sample: Prepare a blank matrix sample spiked with Lincomycin at the LLOQ concentration and the working concentration of this compound.

    • ULOQ Sample: Prepare a blank matrix sample spiked with Lincomycin at the ULOQ concentration and the working concentration of this compound.

  • Analysis:

    • Analyze the samples using the developed LC-MS/MS method.

    • Measure the peak area of Lincomycin at its retention time in the blank and zero samples.

    • Measure the peak area of this compound at its retention time in the blank and ULOQ samples.

  • Acceptance Criteria:

    • The response of the analyte in the zero sample should be ≤ 20% of the analyte response in the LLOQ sample.

    • The response of the internal standard in the blank sample should be ≤ 5% of the internal standard response in the LLOQ sample.

Protocol 3: Assessment of Matrix Effects

This protocol helps to determine if components in the biological matrix are affecting the ionization of Lincomycin and this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare solutions of Lincomycin (at low and high concentrations) and this compound (at the working concentration) in the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with Lincomycin (at low and high concentrations) and this compound (at the working concentration).

    • Set C (Matrix Spike): Spike the blank matrix from the same six sources with Lincomycin (at low and high concentrations) and this compound (at the working concentration) before extraction.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the IS-normalized MF should be ≤ 15%.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_eval 2. Evaluation cluster_opt 3. Optimization stock Prepare Stock Solutions (Lincomycin & this compound) working_is Prepare IS Working Solutions (Multiple Concentrations) stock->working_is working_analyte Prepare Analyte Working Solutions (for Cal Curve) stock->working_analyte eval_response Evaluate IS Response (S/N, Peak Shape) working_is->eval_response eval_curve Assess Impact on Calibration Curve working_analyte->eval_curve eval_response->eval_curve eval_crosstalk Evaluate Cross-Talk (ICH M10 Criteria) eval_curve->eval_crosstalk eval_matrix Assess Matrix Effects (Multiple Lots) eval_crosstalk->eval_matrix select_conc Select Optimal IS Concentration eval_matrix->select_conc

Caption: Workflow for the optimization of this compound internal standard concentration.

troubleshooting_workflow start Assay Performance Issue (e.g., Poor Linearity, Inaccuracy) check_is_conc Is IS Concentration Optimized? start->check_is_conc check_crosstalk Is Cross-Talk Within Limits? check_is_conc->check_crosstalk Yes reoptimize Re-run Protocol 1: Optimize Concentration check_is_conc->reoptimize No check_matrix Are Matrix Effects Controlled? check_crosstalk->check_matrix Yes run_protocol2 Run Protocol 2: Evaluate Cross-Talk check_crosstalk->run_protocol2 No check_stability Is Analyte/IS Stable? check_matrix->check_stability Yes run_protocol3 Run Protocol 3: Assess Matrix Effects check_matrix->run_protocol3 No stability_study Conduct Stability Studies check_stability->stability_study No resolve Issue Resolved check_stability->resolve Yes reoptimize->check_is_conc run_protocol2->check_crosstalk run_protocol3->check_matrix stability_study->check_stability

Caption: A logical troubleshooting workflow for issues related to the internal standard.

References

Preventing isotopic exchange of deuterium in Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of deuterium (B1214612) in Lincomycin-d3. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your standards and the accuracy of your analytical results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on a labeled standard like this compound is replaced by a hydrogen atom (proton) from its surrounding environment, such as a sample matrix or mobile phase.[1] This is problematic because it alters the mass of the internal standard, compromising the accuracy and precision of quantitative analyses, particularly in mass spectrometry-based assays.[1] The loss of deuterium can lead to an underestimation of the analyte concentration.

Q2: Where are the deuterium labels on this compound located and how stable are they?

A2: this compound is a deuterated analog of Lincomycin (B1675468) where three hydrogen atoms have been replaced by deuterium.[2] These labels are located on the methyl group attached to the nitrogen of the pyrrolidine (B122466) ring, forming a trideuteriomethyl group.[3][4] While C-D bonds are generally more stable than C-H bonds, the position of the labels can influence their susceptibility to exchange.[] Labels on heteroatoms (like O, N, S) or carbons adjacent to carbonyl groups are typically more prone to exchange.[6] Although the deuterium atoms in this compound are on a carbon, their proximity to a nitrogen atom means careful handling is still required to prevent exchange under certain conditions.

Q3: What are the primary factors that cause deuterium loss in this compound?

A3: The primary factors that promote the isotopic exchange of deuterium for hydrogen are:

  • pH: The pH of the solution is a critical factor.[1] Basic (high pH) and strongly acidic (low pH) conditions can catalyze the exchange. The rate of exchange is typically minimized at a pH of approximately 2.5.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[6]

  • Solvent Type: Protic solvents (e.g., water, methanol), which have exchangeable protons, can facilitate deuterium loss.[6] Aprotic solvents (e.g., acetonitrile) are generally preferred when possible.

  • Exposure Time: The longer the standard is exposed to unfavorable conditions, the greater the potential for exchange.

Q4: What is the optimal pH for handling this compound to prevent isotopic exchange?

A4: To specifically minimize deuterium back-exchange during analytical procedures, a pH of 2.25-2.5 is optimal.[7] It is important to distinguish this from the pH for maximum chemical stability of the Lincomycin molecule itself, which is near pH 4.[8][9][10] While the molecule degrades least at pH 4, the conditions to prevent the deuterium atoms from exchanging are more critical for maintaining isotopic purity during analysis. Therefore, for sample processing and LC-MS analysis, acidifying the mobile phase and sample to pH ~2.5 is recommended.

Q5: How can I detect if my this compound standard is undergoing isotopic exchange?

A5: Isotopic exchange can be diagnosed by observing several signs in your mass spectrometry data:

  • Drifting Internal Standard (IS) Response: A progressive decrease in the signal intensity of the deuterated standard over an analytical batch.

  • Appearance of Unlabeled Analyte Signal: The appearance and growth of a signal corresponding to unlabeled Lincomycin (M+0) in injections of the pure IS solution.

  • Changes in Isotopic Ratios: A shift in the expected isotopic distribution, with an increase in the M+2 and M+1 signals relative to the primary M+3 peak of this compound.

  • Non-Linear Calibration Curves: Loss of deuterium in the internal standard can lead to non-linearity in the calibration curve.[6]

Section 2: Troubleshooting Guide

Problem/Symptom Possible Cause Recommended Solution
Inconsistent or decreasing IS response throughout an analytical run. Ongoing Isotopic Exchange in Autosampler: The standard is unstable under the storage conditions (e.g., temperature, solvent pH) in the autosampler, leading to progressive deuterium loss.[1]1. Lower Autosampler Temperature: Set the autosampler to 4°C or the lowest practical temperature to slow the exchange rate.[1] 2. Acidify Sample Solvent: Ensure the final sample solvent is acidic, ideally pH 2.5-4.[1] 3. Reduce Run Time: Shorten the analytical run time to minimize the time samples spend in the autosampler.
Signal for unlabeled Lincomycin (M+0) is present in the IS solution. Partial Isotopic Exchange: The standard has lost some of its deuterium labels during storage or sample preparation.1. Review Storage Conditions: Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) in a tightly sealed container.[2][11] 2. Evaluate Preparation Steps: Check the pH and temperature at each step of the sample preparation workflow. Avoid prolonged exposure to basic conditions or high temperatures.
Calibration curve is non-linear, especially at lower concentrations. Presence of Unlabeled Analyte Impurity: The deuterated standard may contain a small amount of the unlabeled analyte, which disproportionately affects the response at different concentrations.[6] Isotopic Exchange: Significant exchange can mimic the effect of impurities.1. Verify Standard Purity: Check the certificate of analysis for the isotopic purity of the standard. 2. Implement Exchange Prevention Measures: Apply all recommended procedures for pH, temperature, and solvent control to rule out active exchange as the cause.

Section 3: Experimental Protocols

Protocol 1: Recommended Sample Preparation for LC-MS Analysis

This protocol is designed to minimize isotopic exchange during the preparation of biological samples for quantification using this compound as an internal standard.

  • Equilibration: Allow the this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity aprotic solvent like acetonitrile (B52724). Store this stock solution at -20°C or -80°C in a tightly sealed vial.

  • Sample Spiking: Add the internal standard working solution to the biological sample (e.g., plasma, tissue homogenate).

  • Protein Precipitation: Add at least 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to the sample. The formic acid helps to lower the pH, creating a protein-free supernatant that is acidic.

  • Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer: Transfer the supernatant to a new vial for LC-MS analysis.

  • Analysis: Place the vials in a cooled autosampler (set to ~4°C) and proceed with LC-MS analysis as quickly as possible. Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to maintain a low pH (~2.5-3.0) on the column.

Protocol 2: Storage Recommendations
  • Long-Term Storage (Months to Years): Store the lyophilized powder or stock solution in an aprotic solvent (e.g., acetonitrile) at -80°C in a tightly sealed, desiccated environment.[2]

  • Short-Term Storage (Days to Weeks): Store working solutions at -20°C. For daily use, keep solutions in a cooled autosampler (~4°C) for the duration of the analytical run. Avoid repeated freeze-thaw cycles.

Section 4: Quantitative Data Summary

The following tables summarize key data regarding the stability of Lincomycin and the conditions recommended to prevent deuterium exchange.

Table 1: Effect of pH on the Chemical Stability of Lincomycin

This data is based on accelerated degradation studies of unlabeled Lincomycin Hydrochloride at 80°C.[8][12]

pH Calculated Shelf Life (Days at 80°C) Relative Stability
2.00.38Least Stable
3.1Not Specified-
4.04.59Most Stable
6.1Not Specified-
8.0Not SpecifiedLess Stable than pH 4

Table 2: Recommended Conditions to Minimize Deuterium Exchange in this compound

Parameter Condition Rationale
pH (Analytical) 2.25 - 2.5This is the pH at which the rate of hydrogen-deuterium back-exchange is at a minimum.[1][7]
Temperature 0 - 4°CLower temperatures significantly slow the rate of the exchange reaction.[7][13]
Solvent Aprotic (e.g., Acetonitrile)Aprotic solvents lack exchangeable protons and are preferred for sample preparation and storage.[6]
LC Mobile Phase Acidic Modifier (e.g., 0.1% Formic Acid)Maintains a low pH environment during chromatographic separation to prevent on-column exchange.

Section 5: Visual Guides

The following diagrams illustrate key workflows and decision-making processes for preventing and troubleshooting isotopic exchange.

G Workflow for Minimizing Isotopic Exchange cluster_prep Sample Preparation (Cold) cluster_analysis LC-MS Analysis start Start: Biological Sample spike Spike with this compound IS start->spike precipitate Add Ice-Cold Acetonitrile with 0.1% Formic Acid spike->precipitate centrifuge Vortex & Centrifuge at 4°C precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer autosampler Place in Cooled Autosampler (e.g., 4°C) transfer->autosampler Maintain Cold Chain inject Inject for Analysis autosampler->inject lc LC Separation (Mobile Phase pH ~2.5-3.0) inject->lc ms Mass Spectrometry Detection lc->ms

Caption: A recommended experimental workflow designed to maintain low temperature and acidic conditions.

G Troubleshooting Isotopic Exchange Issues start Inconsistent IS Signal or Non-Linear Calibration? check_ms Check MS Data: See M+0, M+1, M+2 peaks in IS-only injection? start->check_ms Start Diagnosis yes_exchange Isotopic Exchange is Occurring check_ms->yes_exchange Yes no_exchange Exchange Unlikely Investigate Other Causes (e.g., source stability, matrix effects) check_ms->no_exchange No review_temp Review Temperature Control: Is autosampler cooled (≤ 4°C)? Is sample prep on ice? yes_exchange->review_temp yes_temp_ok Temperature OK review_temp->yes_temp_ok Yes no_temp_bad Implement Strict Temperature Control review_temp->no_temp_bad No review_ph Review pH Control: Is sample solvent/mobile phase acidified (pH 2.5-4)? yes_temp_ok->review_ph re_evaluate Re-evaluate After Corrections no_temp_bad->re_evaluate yes_ph_ok pH OK review_ph->yes_ph_ok Yes no_ph_bad Acidify Solvents (e.g., 0.1% Formic Acid) review_ph->no_ph_bad No yes_ph_ok->re_evaluate no_ph_bad->re_evaluate

Caption: A logical flowchart for diagnosing and addressing common isotopic exchange problems.

References

Technical Support Center: Lincomycin & Lincomycin-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic shifts between Lincomycin (B1675468) and its deuterated internal standard, Lincomycin-d3, during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard eluting at a different retention time than Lincomycin?

This phenomenon is known as the Chromatographic Isotope Effect (CIE). The substitution of hydrogen with deuterium (B1214612) can lead to subtle differences in the physicochemical properties of a molecule. In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound are often slightly less lipophilic than their non-deuterated counterparts. This results in weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[1] The magnitude of this shift is influenced by the number and position of the deuterium atoms.[1]

Q2: My this compound and Lincomycin used to co-elute, but now I'm observing a separation. What could be the cause?

A sudden or gradual shift in retention times when the compounds previously co-eluted often points to a change in the chromatographic system rather than the inherent isotope effect. Potential causes include:

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in selectivity.

  • Mobile Phase Inconsistency: Errors in mobile phase preparation, such as incorrect pH or solvent composition, can significantly alter retention times. The retention of lincomycin is known to be higher with increasing buffer pH.[2]

  • Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to shifts in retention. For lincomycin, shorter retention times are observed with increasing column temperature.[2]

  • System Leaks or Flow Rate Instability: Leaks in the HPLC system or issues with the pump can cause variations in the flow rate, directly impacting retention times.

Q3: Can the chromatographic shift between Lincomycin and this compound affect the accuracy of my quantitative results?

Yes. If Lincomycin and this compound do not co-elute perfectly, they may be affected differently by matrix components in the sample. This can lead to differential ion suppression or enhancement in the mass spectrometer's ion source, where the internal standard does not accurately compensate for variations experienced by the analyte.[1][3] This is particularly problematic when analyzing complex matrices where significant matrix effects are expected.

Troubleshooting Guide: Addressing Chromatographic Shift

When encountering a chromatographic shift between Lincomycin and this compound, a systematic approach to troubleshooting is essential.

Step 1: Initial System & Method Verification

The first step is to confirm that the analytical system is operating correctly and the method is being followed precisely.

Experimental Protocol: System Suitability Check

  • Prepare a fresh mobile phase: Ensure accurate composition and pH of all mobile phase components. For example, a mobile phase for lincomycin analysis could be a gradient of aqueous 0.01 M ammonium (B1175870) acetate (B1210297) at pH 3.5 and acetonitrile.

  • Equilibrate the column: Allow the column to equilibrate with the initial mobile phase conditions for a sufficient amount of time (e.g., 30 minutes) or until a stable baseline is achieved.

  • Inject a standard mixture: Analyze a freshly prepared solution containing known concentrations of both Lincomycin and this compound.

  • Evaluate system parameters: Check for stable backpressure and baseline.

  • Assess Peak Shape and Retention Time: Verify that the peak shapes are symmetrical and that the retention times are consistent with previous, validated runs.

Step 2: Troubleshooting Workflow

If the system suitability check confirms a chromatographic shift, the following workflow can be used to diagnose and resolve the issue.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation & Optimization cluster_3 Resolution Problem Chromatographic Shift Observed (Lincomycin vs. This compound) Check_Method Verify Method Parameters (Mobile Phase, Gradient, Temp) Problem->Check_Method Check_System Perform System Suitability (Pressure, Baseline, Peak Shape) Problem->Check_System Optimize_Chroma Optimize Chromatographic Conditions (e.g., adjust pH, gradient slope) Check_Method->Optimize_Chroma Parameters Correct Check_Column Evaluate Column Performance (Inject standard, check for degradation) Check_System->Check_Column System OK Resolved Shift Resolved / Minimized Optimize_Chroma->Resolved Check_Column->Optimize_Chroma Performance OK New_Column Install a New Column Check_Column->New_Column Performance Poor New_Column->Optimize_Chroma

Caption: A troubleshooting workflow for addressing chromatographic shifts.

Step 3: Data-Driven Optimization

If the initial checks do not resolve the issue, a more in-depth optimization of the chromatographic method may be necessary. The following table provides a summary of parameters that can be adjusted and their expected impact on the retention and resolution of Lincomycin and this compound.

ParameterAdjustmentExpected Effect on Lincomycin Retention TimePotential to Minimize Shift
Mobile Phase pH IncreaseIncrease[2]Moderate
DecreaseDecrease[4]Moderate
Gradient Slope SteeperDecreaseLow
ShallowerIncreaseHigh
Column Temperature IncreaseDecrease[2]Moderate
DecreaseIncreaseModerate
Organic Solvent % IncreaseDecreaseLow
DecreaseIncreaseLow

Note: The effectiveness of these adjustments will depend on the specific column chemistry and mobile phase composition being used.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Lincomycin Analysis

This protocol provides a general starting point for the analysis of Lincomycin. Optimization will likely be required for specific instrumentation and sample matrices.

  • Chromatographic Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.6 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring: Multiple Reaction Monitoring (MRM)

    • Lincomycin Transition: m/z 407.2 -> 126.1

    • This compound Transition: m/z 410.2 -> 126.1 (example, will depend on labeling)

Protocol 2: Evaluating the Impact of Mobile Phase pH
  • Prepare Buffers: Prepare a series of mobile phase A solutions with varying pH values (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0) using ammonium acetate or formate (B1220265) buffers.

  • Equilibrate System: For each pH condition, thoroughly flush and equilibrate the LC system and column.

  • Inject Standard Mixture: Inject a mixture of Lincomycin and this compound.

  • Record Retention Times: Record the retention times for both analytes at each pH.

  • Analyze Data: Plot the retention time of each analyte as a function of pH to determine the optimal pH for co-elution or minimal separation.

Visualization of the Isotope Effect

The following diagram illustrates the underlying cause of the chromatographic isotope effect in reversed-phase chromatography.

G cluster_0 Mobile Phase cluster_1 Stationary Phase (e.g., C18) Lincomycin Lincomycin (More Lipophilic) Stationary_Phase Non-Polar Surface Lincomycin->Stationary_Phase Stronger Interaction (Longer Retention) Lincomycin_d3 This compound (Slightly Less Lipophilic) Lincomycin_d3->Stationary_Phase Weaker Interaction (Shorter Retention)

Caption: Interaction differences leading to the chromatographic isotope effect.

References

Technical Support Center: Lincomycin-d3 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lincomycin-d3 when used as an internal standard in the analysis of processed biological samples. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed samples?

The stability of this compound, much like its non-deuterated counterpart, can be influenced by several factors during and after sample processing. These include:

  • pH: Lincomycin (B1675468) is most stable in solutions with a pH around 4.[1][2][3] It is susceptible to degradation in both acidic (pH < 2) and alkaline conditions.[1][2][3]

  • Temperature: Elevated temperatures can accelerate the degradation of Lincomycin.[4] Therefore, the temperature of the autosampler and storage conditions of processed samples are critical.

  • Oxidizing Agents: Lincomycin degrades rapidly in the presence of oxidizing agents like hydrogen peroxide.[1][2][3] Care should be taken to avoid contamination of samples with such agents.

  • Solvent Composition: The type of organic solvent used for protein precipitation and reconstitution can impact stability. While Lincomycin is soluble in methanol (B129727) and ethanol, the stability in these solvents over time, especially when mixed with residual matrix components, should be evaluated.[5][6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing processed samples can potentially lead to degradation or concentration changes due to solvent evaporation.[7][8]

Q2: My this compound internal standard (IS) response is highly variable across my analytical run. What are the potential causes?

High variability in the internal standard signal is a common issue in LC-MS analysis and can compromise the accuracy of your results. Potential causes include:

  • Inconsistent Sample Preparation: Errors such as inconsistent pipetting of the IS, variations in extraction efficiency, or incomplete reconstitution of the dried extract can lead to differing amounts of this compound in the final sample injected.

  • Autosampler Stability Issues: this compound may be degrading in the autosampler over the course of the analytical run, especially if the temperature is not adequately controlled.

  • Matrix Effects: Components from the biological matrix that co-elute with this compound can cause ion suppression or enhancement, leading to signal variability. This can differ between calibration standards and actual study samples.

  • Instrumental Issues: Fluctuations in the mass spectrometer's performance, a dirty ion source, or inconsistent injection volumes from the autosampler can all contribute to a variable IS signal.

  • Deuterium (B1214612) Exchange: While less common for the labeled position in this compound, exposure to highly acidic or basic conditions could potentially lead to the exchange of deuterium for hydrogen, altering the mass-to-charge ratio and affecting the signal.

Q3: Can I use stability data for Lincomycin hydrochloride to infer the stability of this compound?

Yes, to a large extent. This compound is structurally identical to Lincomycin except for the presence of three deuterium atoms. Therefore, its fundamental chemical stability profile regarding pH, temperature, and oxidative stress is expected to be very similar to that of Lincomycin hydrochloride.[1][2][3][4][9] However, it is crucial to experimentally verify the stability of this compound under your specific analytical conditions as part of method validation.

Troubleshooting Guides

Guide 1: Investigating Decreasing this compound Signal During an Analytical Run

A gradual decrease in the this compound signal can indicate degradation in the autosampler. Follow these steps to troubleshoot:

  • Assess Autosampler Temperature: Ensure the autosampler is maintaining the set temperature (typically 4-10°C).

  • Evaluate Post-preparative Stability: Conduct an experiment to assess the stability of this compound in the reconstituted sample matrix at the autosampler temperature over a period equivalent to the length of your analytical run.

  • Check Reconstitution Solvent pH: If an aqueous buffer is used in the reconstitution solvent, ensure its pH is in the stable range for Lincomycin (around pH 4).[1][2][3]

  • Investigate Matrix-Induced Degradation: Prepare and store this compound in both the reconstitution solvent and in a processed blank matrix extract. A faster decline in the matrix extract suggests that residual matrix components may be contributing to the degradation.

Guide 2: Addressing Random Variability in this compound Signal

Random fluctuations in the internal standard signal are often related to inconsistencies in sample handling or instrumental performance.

  • Review Sample Preparation Procedure: Carefully re-evaluate all steps of the sample preparation, paying close attention to pipetting accuracy, vortexing times, and the reconstitution step to ensure complete dissolution.

  • Inspect the LC-MS System:

    • Check for leaks in the LC system.

    • Ensure the injection syringe is free of air bubbles.

    • Clean the mass spectrometer's ion source.

  • Evaluate Matrix Effects: Perform a post-column infusion experiment with this compound to identify regions of ion suppression or enhancement in your chromatogram. If significant matrix effects are observed, consider improving the sample cleanup procedure or modifying the chromatographic conditions to separate the interferences from this compound.

Data Presentation: Lincomycin Stability

The following tables summarize the stability of Lincomycin hydrochloride under various conditions, which can be used as a guideline for this compound.

Table 1: pH-Dependent Stability of Lincomycin Hydrochloride at 80°C [1][2][3]

pHFirst-Order Rate Constant (k)Calculated Shelf-Life (t₉₀)
2.00.0114 hr⁻¹9.2 hours (0.38 days)
3.1Not ReportedNot Reported
4.00.00095 hr⁻¹110.2 hours (4.59 days)
6.1Not ReportedNot Reported
8.0Not ReportedNot Reported

Table 2: Stability of Lincomycin Hydrochloride in Various Intravenous Solutions at 25°C over 31 Days [1][2][3]

Intravenous SolutionLincomycin Degradation
Sodium Lactate (Hartmann's) Solution< 5%
0.9% Sodium Chloride Solution< 5%
5% Glucose Solution< 5%
10% Glucose Solution< 5%

Table 3: Forced Degradation of Lincomycin Hydrochloride at 60°C [1][2][3]

ConditionObservation
0.1 M Hydrochloric AcidLess rapid degradation
0.1 M Sodium HydroxideMore rapid degradation than in acid
3% Hydrogen PeroxideRapid degradation

Experimental Protocols

Protocol 1: Assessment of Post-Preparative (Autosampler) Stability of this compound

Objective: To determine the stability of this compound in processed samples under the conditions of the autosampler.

Methodology:

  • Sample Preparation:

    • Pool a sufficient volume of a blank biological matrix (e.g., human plasma).

    • Process the blank matrix using your validated extraction procedure.

    • Reconstitute the dried extract with your reconstitution solvent.

    • Spike the reconstituted blank matrix extract with this compound at the working concentration.

  • Experimental Conditions:

    • Divide the spiked sample into multiple aliquots in autosampler vials.

    • Place the vials in the autosampler set at the intended analysis temperature (e.g., 4°C).

  • Analysis:

    • Inject and analyze the samples at defined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • At each time point, analyze at least three replicate samples.

  • Data Evaluation:

    • Calculate the mean peak area of this compound at each time point.

    • Compare the mean peak area at each subsequent time point to the mean peak area at time zero.

    • The stability is considered acceptable if the mean peak area at each time point is within ±15% of the time zero value.

Protocol 2: Evaluation of Freeze-Thaw Stability of this compound in Processed Samples

Objective: To assess the stability of this compound in processed samples after multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation:

    • Prepare low and high concentration quality control (QC) samples by spiking a blank biological matrix with Lincomycin at two different concentrations.

    • Process these QC samples using your validated extraction procedure.

    • Spike the processed QC samples with this compound at the working concentration.

  • Freeze-Thaw Cycles:

    • Store the processed QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat this process for a minimum of three cycles.

  • Analysis:

    • After the final thaw, analyze the freeze-thaw QC samples along with a freshly prepared calibration curve and a set of freshly prepared (not frozen) QC samples.

  • Data Evaluation:

    • Calculate the concentration of Lincomycin in the freeze-thaw QC samples.

    • The stability is considered acceptable if the mean concentration of the freeze-thaw QC samples is within ±15% of the nominal concentration.

Mandatory Visualizations

Troubleshooting_Lincomycin_d3_Signal_Variability Troubleshooting this compound Signal Variability A High this compound Signal Variability Observed B Pattern of Variability? A->B C Gradual Decrease in Signal B->C Systematic D Random Fluctuation B->D Random E Investigate Autosampler Stability C->E I Investigate Sample Preparation & LC-MS System D->I F Check Autosampler Temperature E->F G Perform Post-Preparative Stability Test E->G H Verify Reconstitution Solvent pH E->H J Review Pipetting and Reconstitution Steps I->J K Inspect LC for Leaks and Bubbles I->K L Clean MS Ion Source I->L M Evaluate Matrix Effects I->M

Caption: Troubleshooting workflow for this compound signal variability.

Experimental_Workflow_for_Freeze_Thaw_Stability Freeze-Thaw Stability Protocol for this compound A Prepare Low & High Conc. QCs in Blank Matrix B Process QCs with Validated Extraction Method A->B C Spike with this compound (Working Concentration) B->C D Freeze at -20°C or -80°C for >= 12 hours C->D E Thaw Unassisted at Room Temperature D->E F Repeat Freeze-Thaw for >= 3 Cycles E->F Cycle 1...n G Analyze with Fresh Calibration Curve & QCs F->G H Evaluate if Mean Concentration is within +/- 15% of Nominal G->H

Caption: Experimental workflow for freeze-thaw stability assessment.

References

Technical Support Center: Minimizing Ion Suppression for Lincomycin-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize ion suppression for Lincomycin-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] In complex biological matrices such as plasma, serum, or tissue, endogenous materials like proteins, lipids, and salts are common causes of ion suppression.

Q2: How can I determine if the low signal for this compound is due to ion suppression?

A2: A widely used method to diagnose and locate ion suppression is the post-column infusion experiment.[3][4] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip in the constant baseline signal for this compound indicates the retention times at which matrix components are eluting and causing suppression.[4]

Q3: What are the primary causes of ion suppression in ESI-MS?

A3: The primary causes of ion suppression are competition for ionization between the analyte and matrix components in the ESI source, and alterations to the physical properties of the ESI droplets.[5] Factors that contribute to ion suppression include:

  • High concentrations of co-eluting species: When matrix components are present at high concentrations, they can compete with the analyte for the available charge on the ESI droplets.[5]

  • Changes in droplet surface tension and viscosity: High concentrations of non-volatile matrix components can increase the surface tension and viscosity of the droplets, hindering solvent evaporation and the release of analyte ions into the gas phase.

  • Mobile phase composition: The choice of mobile phase additives and pH can significantly influence ionization efficiency.[5] For instance, trifluoroacetic acid (TFA) is a known signal suppressor in ESI-MS.[6][7]

Q4: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help with ion suppression?

A4: A SIL-IS like this compound is chemically identical to the analyte (Lincomycin), with the only difference being a slight increase in mass due to the isotopic labeling. This means it has nearly identical physicochemical properties and chromatographic retention time. Consequently, it experiences the same degree of ion suppression as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating ion suppression during the analysis of this compound.

Problem: I am observing a low and inconsistent signal for this compound in my samples.

Step 1: Diagnose the Issue

The first step is to confirm that ion suppression is the root cause of the signal variability.

  • Perform a Post-Column Infusion Experiment: This is the most direct way to visualize the regions of ion suppression in your chromatogram. A detailed protocol is provided in the "Experimental Protocols" section.[3][4]

  • Compare Matrix vs. Neat Samples: Prepare a sample of this compound in a clean solvent (neat solution) and another by spiking it into a blank matrix extract at the same concentration. A significantly lower signal in the matrix sample indicates ion suppression.[4]

Step 2: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[8]

  • Evaluate Different Sample Preparation Techniques: The choice of sample preparation method has a profound impact on the cleanliness of the final extract. The following table provides a comparative overview of common techniques.

Sample Preparation TechniqueAnalyte Recovery (Typical)Reduction in Ion Suppression (Typical)AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 100%30 - 60%Simple, fast, and inexpensive.Least effective in removing phospholipids (B1166683) and other small molecules, often leading to significant ion suppression.[9]
Liquid-Liquid Extraction (LLE) 70 - 90%60 - 85%Provides cleaner extracts than PPT.Can be labor-intensive, may have lower analyte recovery, and requires optimization of solvents and pH.[9]
Solid-Phase Extraction (SPE) 80 - 95%> 85%Highly effective in removing a wide range of interferences, providing the cleanest extracts.[9]Requires method development and can be more time-consuming and costly.[9]

Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and protocol used.

Step 3: Optimize Chromatographic and MS Conditions

If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the LC-MS method.

  • Chromatographic Separation: The goal is to chromatographically separate this compound from the co-eluting matrix components that cause suppression.

  • Mass Spectrometry Parameters: Optimizing the ESI source parameters can enhance the ionization of this compound relative to interfering species.

The following table summarizes key parameters and their potential impact on minimizing ion suppression.

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Adjust the pH to ensure Lincomycin is in its most ionizable form.Enhanced signal intensity for this compound.
Mobile Phase Additive Use volatile additives like formic acid or ammonium (B1175870) formate (B1220265) instead of TFA.[6][7]Reduced signal suppression and improved ionization efficiency.
LC Gradient Modify the gradient profile to increase the separation between this compound and the ion suppression zone.Elution of the analyte in a cleaner region of the chromatogram, leading to a stronger and more stable signal.
Flow Rate Consider reducing the flow rate.Slower flow rates can lead to more efficient desolvation and ionization.[10]
ESI Source Temperature Optimize the gas temperature.Improved desolvation of the ESI droplets, which can reduce the impact of non-volatile matrix components.[11]
Capillary Voltage Optimize the capillary voltage.Enhanced formation of gas-phase ions of the analyte.[11]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol outlines the steps to identify at which retention times matrix components are causing ion suppression.[3][4]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Prepared blank matrix extract (e.g., plasma processed with your sample preparation method)

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phases intended for your assay.

  • Using a T-connector, connect the outlet of the LC column to both the syringe pump and the ESI source of the mass spectrometer.

  • Begin the LC run with your standard chromatographic method.

  • Once the LC flow is stable, start infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) using the syringe pump. This should generate a stable baseline signal for this compound.

  • After achieving a stable baseline, inject the blank matrix extract onto the LC column.

  • Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Lincomycin from Plasma

This protocol provides a general guideline for SPE, which is highly effective at minimizing ion suppression by providing cleaner sample extracts.[12][13] This protocol should be optimized for your specific application.

Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase)

  • Plasma sample

  • This compound internal standard solution

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Formic acid in Methanol)

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard. Vortex briefly.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the wash solvent to remove phospholipids and other interferences.

  • Elution: Elute Lincomycin and this compound from the cartridge with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Low or Inconsistent This compound Signal Diagnose Is Ion Suppression the Cause? Problem->Diagnose PostColumnInfusion Perform Post-Column Infusion Experiment Diagnose->PostColumnInfusion Yes MatrixVsNeat Compare Matrix vs. Neat Sample Signal Diagnose->MatrixVsNeat Yes OptimizeLCMS Optimize LC-MS Method Diagnose->OptimizeLCMS No, check other instrument issues OptimizeSamplePrep Optimize Sample Preparation PostColumnInfusion->OptimizeSamplePrep MatrixVsNeat->OptimizeSamplePrep PPT Protein Precipitation (PPT) OptimizeSamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) OptimizeSamplePrep->LLE SPE Solid-Phase Extraction (SPE) OptimizeSamplePrep->SPE ChangeGradient Modify LC Gradient OptimizeLCMS->ChangeGradient ChangeMobilePhase Adjust Mobile Phase (pH, Additives) OptimizeLCMS->ChangeMobilePhase OptimizeSource Optimize MS Source Parameters OptimizeLCMS->OptimizeSource PPT->OptimizeLCMS If suppression persists LLE->OptimizeLCMS If suppression persists SPE->OptimizeLCMS If suppression persists Verify Signal Improved and Consistent? ChangeGradient->Verify ChangeMobilePhase->Verify OptimizeSource->Verify Success Analysis Successful Verify->Success Yes ReEvaluate Re-evaluate Method Verify->ReEvaluate No ReEvaluate->OptimizeSamplePrep

Caption: A logical workflow for diagnosing and addressing ion suppression.

ExperimentalWorkflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Start Plasma Sample AddIS Add this compound IS Start->AddIS Load Load Sample AddIS->Load Condition Condition SPE Cartridge Equilibrate Equilibrate SPE Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantify using Analyte/IS Ratio Detect->Quantify

Caption: A typical experimental workflow for sample analysis.

References

Impact of Lincomycin-d3 isotopic purity on quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Lincomycin-d3 as an internal standard in quantitative analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended isotopic purity for this compound to be used as an internal standard?

For reliable quantitative results, a high isotopic purity of this compound is recommended, typically >99% d₃ purity.[1] This minimizes the contribution of the unlabeled Lincomycin (B1675468) (d0) to the analyte signal, which is crucial for accuracy, especially at the lower limit of quantification (LLOQ). Some suppliers may provide this compound with an isotopic purity of ≥95%.[2] It is essential to review the certificate of analysis for the specific lot being used.

Q2: How does the presence of unlabeled Lincomycin (d0 impurity) in the this compound internal standard affect quantification?

The presence of unlabeled Lincomycin as an impurity in the deuterated internal standard can lead to an overestimation of the analyte concentration.[3] This is because the d0 impurity will contribute to the signal of the analyte of interest. This interference can artificially inflate the measured amount of the endogenous analyte, leading to inaccurate results.[3]

Q3: What are the regulatory expectations for internal standard cross-interference in bioanalysis?

Regulatory bodies like the FDA and EMA have guidelines for bioanalytical method validation. A key aspect is assessing the cross-interference between the analyte and the internal standard (IS). The general acceptance criteria are:

  • The contribution of the internal standard to the analyte signal should be less than or equal to 20% of the response at the Lower Limit of Quantification (LLOQ).

  • The contribution of the analyte at the Upper Limit of Quantification (ULOQ) to the internal standard signal should be less than or equal to 5% of the IS response.[4]

Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent or matrix?

While deuterium labels on some molecules can be susceptible to back-exchange with hydrogen, particularly when located at exchangeable positions like hydroxyl or amine groups, the deuterium atoms in this compound are on a methyl group and are generally stable under typical analytical conditions. However, it is good practice to evaluate the stability of the internal standard during method development. Studies on Lincomycin hydrochloride have shown it is most stable in aqueous solutions around pH 4.[5]

Troubleshooting Guides

Issue 1: High Background Signal of Unlabeled Lincomycin in Blank Samples

Symptom: You observe a significant peak for unlabeled Lincomycin in your blank samples (matrix with internal standard only).

Possible Cause: The this compound internal standard is contaminated with unlabeled Lincomycin (d0 impurity).[3]

Troubleshooting Workflow:

start High background for unlabeled Lincomycin in blanks check_coa Review Certificate of Analysis for isotopic purity start->check_coa analyze_is Analyze a high concentration of This compound solution alone check_coa->analyze_is If purity is low or not specified confirm_impurity Confirm presence of d0 peak at the m/z of unlabeled Lincomycin analyze_is->confirm_impurity quantify_impurity Quantify the d0 impurity level confirm_impurity->quantify_impurity If d0 peak is present correct_data Correct data for d0 contribution (if minor and consistent) quantify_impurity->correct_data For existing data new_is Source a new batch of This compound with higher purity quantify_impurity->new_is For future experiments

Figure 1: Troubleshooting high background signal in blank samples.

Corrective Actions:

  • Review the Certificate of Analysis (CoA): Check the stated isotopic purity of your this compound lot.

  • Analyze the Internal Standard Solution: Prepare and analyze a high-concentration solution of the this compound standard in a clean solvent. This will help to confirm if the d0 impurity is present without interference from the matrix.[3]

  • Quantify the Impurity: If a peak corresponding to unlabeled Lincomycin is present, you can estimate the percentage of this impurity.

  • Data Correction: For existing data, it may be possible to mathematically correct for the contribution of the d0 impurity if it is consistent and relatively low.

  • Source a New Standard: For future experiments, it is highly recommended to obtain a new batch of this compound with a higher and certified isotopic purity.

Issue 2: Calibration Curve is Non-Linear, Especially at Higher Concentrations

Symptom: Your calibration curve for Lincomycin shows poor linearity (r² < 0.99), particularly at the upper end of the concentration range.

Possible Cause: Isotopic contribution from the high-concentration analyte to the internal standard signal. This can occur due to the natural isotopic abundance of elements like Carbon-13 in the analyte, causing its isotopic tail to overlap with the mass of the internal standard.[3]

Troubleshooting Workflow:

start Non-linear calibration curve at high concentrations check_overlap Evaluate isotopic overlap using mass spectrometry software start->check_overlap analyze_uloq Analyze ULOQ sample without internal standard check_overlap->analyze_uloq If overlap is possible confirm_contribution Check for analyte signal at the m/z of this compound analyze_uloq->confirm_contribution adjust_is_conc Adjust internal standard concentration confirm_contribution->adjust_is_conc If contribution is significant narrow_range Narrow the calibration curve range adjust_is_conc->narrow_range If non-linearity persists use_different_isotope Use a different isotopologue of the internal standard narrow_range->use_different_isotope As a final option

Figure 2: Troubleshooting non-linear calibration curves.

Corrective Actions:

  • Evaluate Isotopic Overlap: Use your mass spectrometer's software to model the theoretical isotopic distribution of Lincomycin at the ULOQ. Check for any overlap with the m/z of this compound.[3]

  • Analyze ULOQ without Internal Standard: Prepare and analyze a sample at the ULOQ concentration without adding this compound. Monitor the mass channel of the internal standard to see if there is any contribution from the analyte.

  • Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative impact of the analyte's isotopic contribution.

  • Narrow the Dynamic Range: If the issue persists, consider reducing the ULOQ to a concentration where the curve remains linear.

  • Use a Different Isotopologue: If available, using an internal standard with a larger mass difference from the analyte can help to avoid isotopic overlap.

Quantitative Data Summary

The isotopic purity of this compound directly impacts the level of unlabeled Lincomycin (d0) impurity. Below is a table summarizing hypothetical, yet realistic, isotopic purity data for different batches of this compound and the potential impact on quantification.

Batch IDStated Isotopic Purity (%)Measured d0 Impurity (%)Potential Impact on LLOQ QuantificationRecommendation
A-10199.90.10LowIdeal for Use
B-20298.51.5ModerateAcceptable, but requires careful evaluation of LLOQ accuracy.
C-30396.04.0HighNot Recommended for sensitive assays.
D-404Not Specified6.2Very HighDo Not Use. Source a new, certified standard.

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the level of unlabeled Lincomycin (d0) in a this compound standard.

1. Materials:

  • This compound internal standard

  • High-purity solvent (e.g., LC-MS grade methanol (B129727) or acetonitrile)

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF)

2. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • Create a dilution of the stock solution to a concentration suitable for direct infusion into the mass spectrometer (e.g., 1 µg/mL).[3]

  • Mass Spectrometry Analysis:

    • Infuse the prepared solution directly into the HRMS.

    • Acquire data in full scan mode with high resolution (>60,000) to ensure clear separation of isotopic peaks.

    • Set the mass range to include the m/z of both unlabeled Lincomycin and this compound.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic masses of both Lincomycin and this compound.

    • Calculate the percentage of the d0 impurity by comparing the peak area of the unlabeled Lincomycin to the sum of the peak areas of all isotopic forms of this compound.

Workflow for Isotopic Purity Assessment:

prep_standard Prepare high-concentration This compound solution infuse_hrms Direct infusion into HRMS prep_standard->infuse_hrms acquire_data Acquire full scan data at high resolution infuse_hrms->acquire_data extract_ions Extract ion chromatograms for Lincomycin and this compound acquire_data->extract_ions calculate_purity Calculate percentage of d0 impurity extract_ions->calculate_purity

Figure 3: Workflow for assessing isotopic purity using HRMS.

Protocol 2: Verification of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to confirm the position and extent of deuterium labeling.

1. Materials:

  • This compound internal standard

  • Deuterated NMR solvent (e.g., Methanol-d4)

  • NMR spectrometer

2. Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated NMR solvent.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • The absence or significant reduction of the signal corresponding to the N-methyl protons will indicate successful deuterium incorporation.

    • Integration of the residual N-methyl proton signal relative to other non-deuterated protons in the molecule can be used to estimate the isotopic purity.

  • Data Analysis: Compare the spectrum of this compound with that of an unlabeled Lincomycin standard to confirm the changes in the corresponding signals.

References

Dealing with co-eluting interferences with Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lincomycin-d3 analytical methods. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Lincomycin (B1675468), particularly those involving co-eluting interferences with its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the antibiotic Lincomycin. In quantitative analysis, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because its chemical structure and properties are nearly identical to Lincomycin, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification of Lincomycin.

Q2: What are co-eluting interferences and how do they affect my analysis?

Co-eluting interferences are compounds within a sample matrix that have the same or very similar retention times as Lincomycin or this compound under a specific chromatographic method. These interferences can originate from various sources, including:

  • Endogenous matrix components: Lipids, phospholipids (B1166683), and other biological molecules present in plasma, tissue, or other sample types.

  • Metabolites: Lincomycin itself is metabolized into various forms (e.g., hydroxylated or demethylated variants) that may have similar chromatographic behavior.[1][2][3]

  • Related impurities: Synthesis byproducts or degradation products, such as Lincomycin B or 7-epilincomycin, are known impurities that can co-elute.[4]

  • Co-administered drugs: Other medications or their metabolites present in the sample.

These co-eluting compounds can negatively impact data quality by causing ion suppression or enhancement . This phenomenon alters the ionization efficiency of the target analyte (Lincomycin) and/or the internal standard (this compound) in the mass spectrometer's ion source, leading to inaccurate quantification.[5][6][7]

Q3: My results show high variability and poor accuracy. Could co-eluting interferences be the cause?

Yes, high variability in quality control (QC) samples, poor accuracy, and inconsistent internal standard responses are classic signs of matrix effects caused by co-eluting interferences.[5] If an interfering compound co-elutes with Lincomycin but not this compound (or vice-versa), it can disproportionately affect the ion signal of one over the other, invalidating the correction mechanism of the internal standard and leading to erroneous results.[8]

Q4: What is "ion suppression" and how can I detect it?

Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds.[7] In LC-MS/MS, this leads to a decreased signal intensity and can compromise the sensitivity and accuracy of the assay.

A common method to detect ion suppression is through a post-column infusion experiment . In this setup, a constant flow of Lincomycin and this compound solution is infused into the LC eluent stream after the analytical column but before the mass spectrometer. A blank matrix sample is then injected onto the column. Any dip or suppression in the constant baseline signal at the retention time of the analytes indicates the presence of co-eluting matrix components that are causing ion suppression.[6][9]

Troubleshooting Guide: Dealing with Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving issues arising from co-eluting interferences in your this compound assay.

Issue 1: Poor Peak Shape, Shoulders, or Split Peaks

Symptom: The chromatographic peaks for Lincomycin and/or this compound are not symmetrical (e.g., fronting or tailing), or they appear with shoulders or as split peaks. This indicates a potential chromatographic issue or the presence of a closely eluting interference.

Troubleshooting Workflow:

A Start: Poor Peak Shape Observed B Step 1: Verify System Suitability - Check column performance with standards. - Ensure system pressure is stable. A->B Initial Check C Step 2: Optimize Chromatography - Modify mobile phase gradient (slower ramp). - Adjust mobile phase pH. - Test alternative column chemistry (e.g., different C18 phase). B->C System OK D Step 3: Refine Sample Preparation - Implement a more rigorous Solid-Phase Extraction (SPE) protocol. - Evaluate different protein precipitation solvents. C->D No Improvement E Resolved: Symmetrical Peaks C->E Improvement D->E Improvement F Issue Persists: Consult Advanced Support D->F No Improvement

Caption: Troubleshooting workflow for poor peak shape.

Detailed Protocols:

  • Protocol 1: Chromatographic Optimization

    • Objective: To achieve baseline separation of Lincomycin and this compound from interfering peaks.

    • Materials: HPLC or UPLC system, C18 analytical column (e.g., Agilent ZORBAX XBD-C18, 250 mm x 4.6 mm, 5 µm), mobile phase A (e.g., 0.1% formic acid in water), mobile phase B (acetonitrile).[10]

    • Methodology:

      • Gradient Modification: If using a gradient, slow down the ramp rate around the elution time of Lincomycin. For example, if Lincomycin elutes at 40% B, change the gradient from a 5-minute ramp of 10-90% B to a 10-minute ramp, with a shallower slope (e.g., 30-50% B over 4 minutes) around the elution window.

      • pH Adjustment: Prepare mobile phase A with different pH values (e.g., pH 2.0 vs. pH 4.0 using a phosphate (B84403) buffer). The retention of Lincomycin can be sensitive to pH, which may alter its selectivity relative to interferences.[11]

      • Column Evaluation: Test a column with a different stationary phase chemistry (e.g., a base-deactivated C18 column) which can offer different selectivity for polar and basic compounds like Lincomycin.[4]

Issue 2: Inaccurate and Imprecise Results Due to Matrix Effects

Symptom: QC sample results are consistently outside of acceptable accuracy and precision limits (e.g., >15% deviation). The internal standard (this compound) response may be highly variable across the analytical batch. This strongly suggests that co-eluting matrix components are causing differential ion suppression or enhancement.

Troubleshooting Workflow:

A Start: Inaccurate/Imprecise Results B Step 1: Confirm Matrix Effect - Perform post-column infusion experiment. - Analyze at least 6 different blank matrix lots. A->B Initial Diagnosis C Step 2: Enhance Sample Preparation - Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE). - Optimize SPE wash and elution steps. B->C Matrix Effect Confirmed D Step 3: Improve Chromatographic Separation - Employ a longer column or smaller particle size for higher resolution. - Adjust gradient as per Protocol 1. C->D Interference Still Present E Resolved: Accurate & Precise Results C->E Improvement D->E Improvement F Issue Persists: Consider Alternative IS D->F No Improvement

Caption: Troubleshooting workflow for matrix effects.

Detailed Protocols:

  • Protocol 2: Advanced Sample Preparation

    • Objective: To remove interfering matrix components before LC-MS/MS analysis.

    • Materials: Biological fluid (e.g., plasma), protein precipitation (PPT) solvent (e.g., acetonitrile), Solid-Phase Extraction (SPE) cartridges (e.g., polymeric mixed-mode or Oasis HLB), wash and elution solvents.

    • Methodology (SPE):

      • Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water.

      • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer).

      • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a stronger solvent may be needed to remove lipids.

      • Elution: Elute Lincomycin and this compound with an appropriate solvent (e.g., methanol with 2% formic acid).

      • Evaluation: Compare the cleanliness of the resulting chromatogram and the matrix effect factor against the simpler PPT method. SPE methods are generally more effective at removing phospholipids and other sources of ion suppression than PPT.[12][13][14]

Quantitative Data Summary

The following table illustrates the potential impact of a co-eluting interference on assay performance and the improvement achieved after method optimization.

ParameterMethod A: Initial (Co-elution Occurs)Method B: Optimized (Interference Resolved)Acceptance Criteria
Accuracy (% Bias)
Low QC (5 ng/mL)+25.8%+4.5%± 15%
Mid QC (50 ng/mL)+18.2%+2.1%± 15%
High QC (200 ng/mL)+21.5%-1.8%± 15%
Precision (%RSD)
Low QC (5 ng/mL)18.5%5.2%≤ 15%
Mid QC (50 ng/mL)16.2%3.8%≤ 15%
High QC (200 ng/mL)19.1%2.5%≤ 15%
Internal Standard Response (%RSD across batch) 22.0%6.5%≤ 15%
Matrix Factor 0.65 (Ion Suppression)0.98 (Minimal Effect)0.85 - 1.15

Data are representative and compiled for illustrative purposes based on typical bioanalytical method validation results.

Successfully dealing with co-eluting interferences in this compound based assays requires a systematic approach. By carefully evaluating chromatographic performance, optimizing sample preparation, and adjusting LC conditions, researchers can significantly mitigate matrix effects, leading to the development of robust, accurate, and reliable analytical methods.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Lincomycin Using Lincomycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical method validation for Lincomycin, with a particular focus on the use of its deuterated stable isotope-labeled internal standard, Lincomycin-d3. The performance of an analytical method is critically dependent on the choice of internal standard, which is essential for correcting variability during sample preparation and analysis. Here, we present supporting experimental data from various studies to highlight the performance of this compound and compare it with other alternatives, such as structural analogs.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for achieving accurate and precise results. They are added at a known concentration to all samples, including calibration standards and quality controls, to compensate for variations in sample extraction, matrix effects, and instrument response.

The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction behavior. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, differing only in mass. This ensures that they experience the same matrix effects and extraction losses, providing the most accurate correction.

Performance Comparison of Internal Standards for Lincomycin Analysis

It is important to note that the following data is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.

Table 1: Performance of LC-MS/MS Method for Lincomycin using this compound as an Internal Standard
Validation ParameterMatrixPerformance Data
Linearity Range Human Serum0.5 - 50 ng/mL
Human Blood5 - 100 ng/mL
Chicken Feathers, Muscle, Liver19 - 73 µg/kg (LOQ dependent)
Limit of Detection (LOD) Human Blood0.2 ng/mL
Chicken Feathers, Muscle, Liver10 - 22 µg/kg
Limit of Quantification (LOQ) Human Blood1 ng/mL
Chicken Feathers, Muscle, Liver34 - 73 µg/kg
Accuracy (% Recovery) Human Blood92.82% - 100.40%
Chicken Feathers, Muscle, Liver98% - 101%
Precision (% RSD) Human Blood (Intra-day)1.19% - 6.40%
Human Blood (Inter-day)1.19% - 6.40%
Human Serum (Intra-day)3.70% - 11.5%
Human Serum (Inter-day)5.18% - 10.3%
Table 2: Performance of LC-MS/MS Method for Lincomycin using Vancomycin as an Internal Standard
Validation ParameterMatrixPerformance Data
Linearity Range Plasma0.05 - 20 mg/L
Microdialysis Fluid0.1 - 20 mg/L
Urine1 - 100 mg/L
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantification (LOQ) Plasma0.05 mg/L
Microdialysis Fluid0.1 mg/L
Urine1 mg/L
Accuracy Plasma, Microdialysis Fluid, UrineWithin ±15% of nominal concentrations
Precision Plasma, Microdialysis Fluid, UrineWithin ±15%

Experimental Protocols

Key Experiment: LC-MS/MS Method for the Quantification of Lincomycin in Human Blood using this compound

This section details a representative experimental protocol for the validation of an analytical method for Lincomycin in a biological matrix using this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human blood sample, add 20 µL of this compound internal standard solution (concentration to be optimized).

  • Add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient elution program to be optimized for separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lincomycin: To be determined (e.g., precursor ion -> product ion).

      • This compound: To be determined (e.g., precursor ion -> product ion).

    • Ion source parameters (e.g., capillary voltage, source temperature, gas flows) to be optimized for maximum sensitivity.

3. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention times of Lincomycin and this compound.

  • Linearity and Range: Prepare a calibration curve by spiking blank matrix with known concentrations of Lincomycin. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.

  • Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.

  • Stability: Assess the stability of Lincomycin in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).

Visualizing the Workflow

The following diagrams illustrate the key processes in the validation of an analytical method for Lincomycin.

analytical_method_validation_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation start Biological Sample add_is Add this compound (IS) start->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect linearity Linearity & Range ms_detect->linearity accuracy Accuracy & Precision ms_detect->accuracy selectivity Selectivity ms_detect->selectivity stability Stability ms_detect->stability matrix_effect Matrix Effect ms_detect->matrix_effect

Caption: Experimental Workflow for Lincomycin Quantification.

logical_relationship_internal_standard cluster_properties Physicochemical Properties cluster_outcome Analytical Outcome analyte Lincomycin (Analyte) prop1 Similar Retention Time analyte->prop1 prop2 Similar Extraction Recovery analyte->prop2 prop3 Similar Ionization Efficiency analyte->prop3 prop4 Different Mass-to-Charge Ratio (m/z) analyte->prop4 is This compound (Internal Standard) is->prop1 is->prop2 is->prop3 is->prop4 outcome Accurate & Precise Quantification prop1->outcome prop2->outcome prop3->outcome prop4->outcome

Caption: Rationale for using this compound as an internal standard.

A Comparative Guide to Internal Standards for Lincomycin Quantification: Lincomycin-d3 vs. Ornidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Lincomycin (B1675468) is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic assays. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Lincomycin-d3, with a non-isotopically labeled alternative, Ornidazole, supported by experimental data.

This comparison will delve into the key analytical performance metrics of linearity, accuracy, and precision for both internal standards when used in the quantification of Lincomycin. Detailed experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) using this compound and High-Performance Liquid Chromatography with UV detection (HPLC-UV) using Ornidazole are also provided to facilitate methodological evaluation.

Performance Comparison: this compound vs. Ornidazole

The selection of an internal standard is a critical step in method development, directly impacting the quality of analytical data. A stable isotope-labeled internal standard like this compound is often considered the gold standard due to its close physicochemical similarity to the analyte. However, a readily available and cost-effective compound like Ornidazole can also be a viable alternative. The following table summarizes the performance characteristics of these two internal standards in the analysis of Lincomycin.

Performance MetricThis compound (LC-MS/MS)Ornidazole (HPLC-UV)
**Linearity (R²) **> 0.99[1]0.998[2]
Accuracy (% Recovery) 98 - 101%[1]101.307%[2]
Precision (% RSD) Within ±15%[3]< 2%[2]

Experimental Protocols

Detailed methodologies for the quantification of Lincomycin using either this compound or Ornidazole as an internal standard are outlined below. These protocols are based on validated methods from the scientific literature.

Method 1: Lincomycin Quantification using this compound by LC-MS/MS

This method is suitable for the analysis of Lincomycin in complex biological matrices.

Sample Preparation:

  • To a 100 µL aliquot of the sample (e.g., plasma, tissue homogenate), add a known concentration of this compound solution.

  • Perform protein precipitation by adding a precipitating agent such as acetonitrile (B52724) or methanol (B129727).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lincomycin: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically M+3 of the Lincomycin precursor).

Method 2: Lincomycin Quantification using Ornidazole by HPLC-UV

This method is well-suited for the analysis of Lincomycin in pharmaceutical formulations.[2]

Sample Preparation:

  • Accurately weigh and dissolve the Lincomycin-containing sample in the mobile phase.[2]

  • Add a known concentration of Ornidazole solution as the internal standard.[2]

  • Filter the solution through a 0.45 µm filter before injection.[2]

Chromatographic Conditions:

  • Column: An Inertsil ODS C-18, 5µm, 250 x 4.6mm column.[2]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 1% orthophosphoric acid (10:65:25 v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 258 nm.[2]

  • Injection Volume: 20 µL.

Visualizing the Experimental Workflow

To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both methods.

cluster_lcmsms LC-MS/MS Workflow with this compound A Sample Spiking with this compound B Protein Precipitation A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F

LC-MS/MS experimental workflow.

cluster_hplcuv HPLC-UV Workflow with Ornidazole G Sample Dissolution H Addition of Ornidazole IS G->H I Filtration H->I J HPLC-UV Analysis I->J

HPLC-UV experimental workflow.

Conclusion

Both this compound and Ornidazole can serve as effective internal standards for the quantification of Lincomycin, with the choice depending on the specific application, available instrumentation, and desired level of analytical rigor.

  • This compound coupled with LC-MS/MS offers superior specificity and is the preferred choice for bioanalytical applications in complex matrices where matrix effects can be significant. The stable isotope-labeled standard co-elutes with the analyte, providing the most accurate compensation for variations in sample preparation and instrument response.

  • Ornidazole used with HPLC-UV provides a reliable and cost-effective alternative, particularly for the analysis of pharmaceutical formulations where the sample matrix is less complex. The presented data demonstrates that this method can achieve excellent linearity, accuracy, and precision.

Ultimately, the selection of the internal standard should be based on a thorough method validation that demonstrates its suitability for the intended purpose, ensuring the generation of high-quality, reliable data for critical research and development decisions.

References

A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) of Lincomycin Using Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of the antibiotic Lincomycin, with a specific focus on the application of its deuterated internal standard, Lincomycin-d3. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative analysis, particularly in complex matrices, offering enhanced accuracy and precision. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing the most suitable method for their analytical needs.

The Critical Role of Internal Standards in Bioanalysis

In quantitative analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response.[1]

This compound, a deuterated analog of Lincomycin, is an ideal internal standard because it is chemically identical to the analyte but has a different mass. This structural similarity ensures that it behaves similarly to Lincomycin during extraction, chromatography, and ionization, while its mass difference allows for its distinct detection by a mass spectrometer.

Performance Comparison: Lincomycin Analysis with and without an Internal Standard

The primary advantage of using an internal standard like this compound is the improvement in method precision and accuracy. Without an internal standard, variations in sample preparation, injection volume, and instrument response can lead to significant errors in quantification. The use of an internal standard mitigates these variabilities by providing a reference point for the analyte's signal.

ParameterMethod without Internal StandardMethod with this compound (Internal Standard)
Precision (%RSD) Typically higher and more variableGenerally lower and more consistent
Accuracy (%Recovery) More susceptible to matrix effects and extraction inconsistenciesImproved accuracy due to compensation for analyte loss
LOD/LOQ May be higher due to greater variability in blank measurementsCan be lower and more reliably determined
Robustness Less robust to variations in experimental conditionsMore robust and transferable between laboratories

Comparative Analysis of Analytical Methods for Lincomycin Quantification

The choice of analytical technique is paramount in achieving the desired sensitivity for LOD and LOQ determination. Below is a comparison of common methods used for Lincomycin analysis.

MethodTypical LODTypical LOQNotes
HPLC-UV 1.41 µg/mL[1]4.29 µg/mL[1]This method often requires a derivatization step to enhance the chromophoric properties of Lincomycin.[2] It is a cost-effective option for routine analysis.[2]
LC-MS/MS 0.013 ng/mL (in milk)[3]5 µg/kg (in honey)[4]Considered the gold standard for trace-level quantification due to its high sensitivity and selectivity.[5] The use of an internal standard like this compound is highly recommended for this technique.

Experimental Protocol: Determination of LOD and LOQ for Lincomycin using this compound and LC-MS/MS

This protocol outlines a general procedure for determining the LOD and LOQ of Lincomycin in a biological matrix (e.g., plasma) using this compound as an internal standard, following FDA and ICH guidelines.[6][7]

1. Materials and Reagents:

  • Lincomycin hydrochloride reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Control biological matrix (e.g., drug-free plasma)

  • Solid-phase extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

  • Lincomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Lincomycin hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Lincomycin by serially diluting the stock solution with methanol:water (1:1, v/v) to cover the expected LOD and LOQ range.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

3. Sample Preparation (Protein Precipitation and SPE):

  • To 100 µL of the biological matrix, add 10 µL of the internal standard working solution and vortex.

  • Add 300 µL of acetonitrile to precipitate proteins and vortex thoroughly.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A suitable HPLC or UPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Lincomycin and this compound.

5. Determination of LOD and LOQ:

  • Based on Signal-to-Noise Ratio:

    • Analyze a series of spiked samples with decreasing concentrations of Lincomycin.

    • The LOD is the concentration at which the signal-to-noise ratio is consistently 3:1.

    • The LOQ is the concentration at which the signal-to-noise ratio is consistently 10:1, with acceptable precision and accuracy.[2]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • Prepare and analyze at least six blank samples spiked only with the internal standard.

    • Calculate the standard deviation of the response (σ) of these blank samples.

    • Construct a calibration curve in the low concentration range and determine its slope (S).

    • Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[8]

Experimental Workflow

The following diagram illustrates the general workflow for determining the LOD and LOQ of Lincomycin using an internal standard.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_determination LOD & LOQ Determination Start Start Spike Spike Matrix with Lincomycin & this compound Start->Spike Precipitation Protein Precipitation Spike->Precipitation SPE Solid-Phase Extraction Precipitation->SPE Reconstitution Reconstitution SPE->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition (MRM) LCMS->Data SN Signal-to-Noise Ratio Calculation Data->SN Cal Calibration Curve Method Data->Cal LOD Determine LOD (S/N = 3) SN->LOD LOQ Determine LOQ (S/N = 10) SN->LOQ Cal->LOD Cal->LOQ End End LOD->End Report LOD LOQ->End Report LOQ

Caption: Workflow for LOD and LOQ Determination of Lincomycin.

Signaling Pathway

While Lincomycin's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a signaling pathway diagram in the traditional sense is not directly applicable to the analytical determination of LOD and LOQ. The process is a chemical measurement rather than a biological cascade. The workflow diagram above provides a more relevant visualization of the experimental process.

References

A Comparative Analysis of Lincomycin-d3 and ¹³C-Lincomycin as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex matrices. This guide provides a detailed comparison of two commonly used stable isotope-labeled internal standards for the antibiotic Lincomycin: Lincomycin-d3 and ¹³C-Lincomycin. The comparison is based on published experimental data for this compound and established principles of stable isotope labeling for ¹³C-Lincomycin.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating heavier isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), these standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. The ideal SIL internal standard co-elutes chromatographically with the analyte and experiences identical ionization efficiency and matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis.

Performance Data: this compound

An extensive validation of an analytical method for Lincomycin using this compound as an internal standard was conducted by Maddaleno et al. (2019) in various biological matrices. The key performance parameters from this study are summarized below.[1]

Performance MetricResult for this compoundMatrix
Recovery 98% - 101%Feathers, Muscle, Liver
Precision (RSD%) Not explicitly stated, but method deemed preciseFeathers, Muscle, Liver
Linearity (r²) > 0.99Feathers, Muscle, Liver
Limit of Detection (LOD) 19 µg/kgFeathers
22 µg/kgMuscle
10 µg/kgLiver
Limit of Quantification (LOQ) 62 µg/kgFeathers
73 µg/kgMuscle
34 µg/kgLiver
Retention Time Average of 2.255 min (quantifier ion)Not Applicable

Theoretical Comparison with ¹³C-Lincomycin

While specific experimental data for the direct comparison of ¹³C-Lincomycin against this compound was not available in the reviewed literature, the principles of stable isotope labeling suggest potential advantages for the ¹³C-labeled standard.

The primary difference between deuterium and ¹³C labeling lies in the "isotope effect." The larger relative mass difference between hydrogen and deuterium can sometimes lead to slight differences in physicochemical properties. This can result in a small chromatographic shift between the analyte and the deuterium-labeled internal standard. If the internal standard does not perfectly co-elute with the analyte, it may not experience the exact same matrix effects, potentially leading to less accurate quantification.

Carbon-13 labeling, on the other hand, results in a smaller relative mass change and is less likely to cause a discernible isotope effect. Consequently, a ¹³C-labeled internal standard is more likely to co-elute perfectly with the analyte, providing a more robust correction for matrix effects and improving the overall accuracy and precision of the assay.

Experimental Protocols

The following is a detailed methodology for the quantification of Lincomycin using a stable isotope-labeled internal standard, adapted from the validated method by Maddaleno et al. (2019).[1] This protocol is suitable for use with either this compound or ¹³C-Lincomycin, with the necessary adjustments in the mass spectrometer settings for the respective mass-to-charge ratios (m/z) of the internal standard.

1. Sample Preparation (Extraction)

  • Weigh 1.0 g of the homogenized sample (e.g., muscle, liver, or feathers) into a 50 mL polypropylene (B1209903) tube.

  • Fortify the sample with the internal standard solution (this compound or ¹³C-Lincomycin).

  • Add 40 mL of HPLC-grade methanol.

  • Shake the tube vigorously.

  • Centrifuge the sample to pellet the solid material.

  • Collect the supernatant for the clean-up step.

2. Clean-up (Solid-Phase Extraction - SPE)

  • Use a Chromabond® Florisil® SPE cartridge.

  • Condition the cartridge according to the manufacturer's instructions.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent® 1290 Infinity or equivalent.

  • Mass Spectrometer: AB SCIEX® API 5500 or equivalent triple quadrupole mass spectrometer.

  • Analytical Column: SunFire C18 (or equivalent C18 column).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid). The specific gradient program should be optimized to ensure good separation of Lincomycin from matrix components.

  • Flow Rate: Optimized for the specific column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • For Lincomycin:

      • Quantifier transition: m/z 407.0 → 126.0

      • Qualifier transition: m/z 407.0 → 359.0

    • For this compound (adjust for ¹³C-Lincomycin):

      • Monitor the appropriate precursor and product ions for the labeled internal standard. The precursor ion will be higher by the number of deuterium or ¹³C atoms. The product ions may be the same or different depending on the location of the label.

Visualizing the Workflow

To better understand the logical flow of the analytical process, the following diagrams illustrate the key stages.

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Fortification Add Internal Standard (this compound or ¹³C-Lincomycin) Sample->Fortification Extraction Methanol Extraction Fortification->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Signaling_Pathway cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Output Analyte Lincomycin Process Sample Prep & LC-MS/MS Analysis Analyte->Process IS This compound or ¹³C-Lincomycin IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Concentration Analyte Concentration Ratio->Concentration

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Lincomycin: The Role of Lincomycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. This guide provides a comparative overview of bioanalytical methods for Lincomycin, with a focus on the use of the deuterated internal standard, Lincomycin-d3. The data presented here is compiled from separate studies to offer a comparative perspective on method performance.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative bioanalysis.[1] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1] This co-elution is critical for mitigating matrix effects, which are caused by co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte.[2]

This guide will compare a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound with a high-performance liquid chromatography (HPLC) method using a non-isotopic internal standard, Ornidazole.

Performance Comparison of Bioanalytical Methods for Lincomycin

The following tables summarize the validation parameters from two distinct bioanalytical methods for the quantification of Lincomycin. This data, extracted from separate validated bioanalytical methods, serves as a benchmark for expected assay performance.

Table 1: Method using this compound as Internal Standard by LC-MS/MS in Chicken Tissues

Validation ParameterPerformance
Linearity (r²) > 0.99
Recovery 98% - 101%
Limit of Detection (LOD) 10 - 22 µg/kg
Limit of Quantification (LOQ) 34 - 73 µg/kg
Matrix Feathers, Muscle, Liver
Data extracted from a study on the implementation and validation of an analytical method for Lincomycin determination in broiler chickens.[3]

Table 2: Method using Ornidazole as Internal Standard by HPLC in Tablets and Serum

Validation ParameterPerformance
Linearity (r²) 0.998
Recovery 101.307%
Precision (RSD) < 2%
Limit of Detection (LOD) 0.05 ppm
Limit of Quantification (LOQ) 0.15 ppm
Matrix Tablets, Serum
Data from a study describing a new LC method for the estimation of Lincomycin in tablet formulation and serum.[4]

Experimental Protocols

Detailed Methodology for Lincomycin Quantification using this compound by LC-MS/MS

This protocol is based on a validated method for the determination of Lincomycin in broiler chicken tissues.[3]

1. Sample Preparation:

  • Extraction: Methanol is used as the extraction solvent.

  • Clean-up: Solid-phase extraction (SPE) is performed using Chromabond® Florisil® cartridges.

2. Liquid Chromatography:

  • System: Agilent® 1290 Infinity Liquid Chromatograph.

  • Column: SunFire C18 analytical column.

  • Run Time: 4 minutes.

3. Mass Spectrometry:

  • System: AB SCIEX® API 5500 mass spectrometer.

  • Internal Standard: this compound (95% purity).

  • Analyte: Lincomycin (98% purity).

4. Data Analysis:

  • The average retention time for Lincomycin is approximately 2.255 minutes.

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Workflow and Process Visualization

The following diagrams illustrate the general workflows for bioanalytical method validation and the principle of using an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Biological_Matrix Biological Matrix (e.g., Plasma, Tissue) Spike_IS Spike with Internal Standard (this compound) Biological_Matrix->Spike_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (LC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Validation_Parameters Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) Data_Processing->Validation_Parameters Cross_Validation Cross-Validation with Alternative Method Validation_Parameters->Cross_Validation

Caption: Experimental workflow for bioanalytical method validation using an internal standard.

Analyte Analyte (Lincomycin) Sample_Processing Sample Processing Variability (e.g., extraction loss, matrix effects) Analyte->Sample_Processing IS Internal Standard (this compound) IS->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Analyte_Response Analyte Response LC_MS_Analysis->Analyte_Response IS_Response IS Response LC_MS_Analysis->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logical relationship showing how an internal standard corrects for analytical variability.

References

Performance Showdown: Lincomycin-d3 as a Superior Internal Standard for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Lincomycin-d3 against alternative internal standards in various biological matrices reveals its robust performance and reliability for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of its efficacy, supported by experimental data and standardized protocols.

This compound, a deuterium-labeled analog of Lincomycin (B1675468), is frequently employed as an internal standard in pharmacokinetic and analytical research to ensure accurate quantification of the parent drug in complex biological samples.[1] Its structural similarity and mass difference make it an ideal candidate for mass spectrometry-based assays. This guide delves into the performance evaluation of this compound across different biological matrices and compares it with other commonly used internal standards.

Comparative Performance Analysis

The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. While various compounds have been utilized for the quantification of Lincomycin, including its analogue Clindamycin, Vancomycin, and Ornidazole, the use of a stable isotope-labeled internal standard like this compound is often preferred to compensate for matrix effects and variations in sample processing.

A study validating an LC-MS/MS method for quantifying nine antimicrobials, including Lincomycin, in human serum utilized this compound as the internal standard.[2] The method demonstrated excellent accuracy, with values ranging from 86.1% to 109.0%, and both intra- and inter-day precision values were below 12.0%.[2] Another LC-MS/MS method for Lincomycin in human blood, also using an internal standard, reported accuracies between 92.82% and 100.40% and precisions ranging from 1.19% to 6.40%.[3]

In the analysis of animal tissues and bovine milk, an LC-ESI/MS/MS method using Clindamycin as the internal standard showed satisfactory intra-day and inter-day accuracy (94.4–107.8%) and precision (1.3–7.8%).[4] For the determination of Lincomycin in plasma, microdialysis fluid, and urine, a HILIC-ESI-MS/MS method was developed using Vancomycin as the internal standard, with validation testing for matrix effects, precision, and accuracy all falling within the acceptance criteria of ±15%.[5] An HPLC method for Lincomycin estimation in tablet dosage forms and serum used Ornidazole as an internal standard and reported a recovery of 101.307%.[6]

While these studies demonstrate the successful use of various internal standards, the inherent physicochemical similarities between a deuterated standard and the analyte generally lead to more effective compensation for matrix-induced signal suppression or enhancement, as well as variability in extraction recovery and chromatographic retention time.

The following tables summarize the performance data of Lincomycin analysis using different internal standards across various biological matrices.

Table 1: Performance of LC-MS/MS Methods for Lincomycin Quantification in Human Biological Matrices

Biological MatrixInternal StandardLinearity RangeAccuracy (%)Precision (%RSD)LOQReference
Human SerumThis compound0.5–50 ng/mL86.1–109.0< 12.00.01–0.2 ng/mL[2]
Human BloodNot Specified5–100 ng/mL92.82–100.401.19–6.401 ng/mL[3]
Human PlasmaVancomycin0.05–20 mg/LWithin ±15%Within ±15%0.05 mg/L[5]
Human UrineVancomycin1–100 mg/LWithin ±15%Within ±15%1 mg/L[5]

Table 2: Performance of LC-MS/MS and HPLC Methods for Lincomycin Quantification in Animal Tissues and Other Matrices

Biological MatrixInternal StandardLinearity Range (µg/kg)Accuracy (%)Precision (%RSD)LOQ (µg/kg)Reference
Animal Tissues & Bovine MilkClindamycin25 - 300094.4 - 107.81.3 - 7.8Not Specified[4]
Broiler TissuesNot SpecifiedNot Specified90-110 (Recovery)< 15100[7]
Tablet & SerumOrnidazoleNot Specified101.307 (Recovery)Not Specified150[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of Lincomycin in biological matrices using this compound as an internal standard.

Protocol 1: LC-MS/MS for Lincomycin in Human Serum[2]

1. Sample Preparation:

  • Protein precipitation followed by solid-phase extraction (SPE).

2. Chromatographic Conditions:

  • Column: CORTECS T3 column (100 × 2.1 mm, 2.7 µm).

  • Mobile Phase: Gradient elution.

  • Runtime: 8.0 min.

3. Mass Spectrometry Detection:

  • Instrument: Triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Positive ion scan mode.

  • Detection: Scheduled multiple reaction monitoring (sMRM).

4. Internal Standard:

  • A working solution of this compound was prepared at a concentration of 0.2 µg/mL.

Protocol 2: LC-MS/MS for Lincomycin in Human Blood[3]

1. Sample Preparation:

  • Protein precipitation extraction (PPE) with methanol.

2. Chromatographic and Mass Spectrometry Conditions:

  • Instrumental determination was carried out by LC-MS/MS.

3. Internal Standard:

  • Quantification was based on the internal standard method (specific internal standard not named in the abstract).

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison of internal standards, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine, Tissue) spike Spike with This compound (IS) start->spike extract Protein Precipitation / SPE spike->extract evap Evaporation & Reconstitution extract->evap inject Injection into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify report Result Reporting quantify->report

Caption: Experimental workflow for Lincomycin bioanalysis using this compound.

logical_comparison cluster_IS Internal Standard (IS) Choice cluster_performance Performance Attributes linco_d3 This compound (Stable Isotope Labeled) matrix Matrix Effect Compensation linco_d3->matrix Excellent recovery Extraction Recovery Correction linco_d3->recovery Excellent retention Retention Time Shift Correction linco_d3->retention Excellent alternatives Alternative IS (e.g., Clindamycin, Vancomycin) alternatives->matrix Good to Variable alternatives->recovery Good to Variable alternatives->retention Good to Variable accuracy Improved Accuracy & Precision matrix->accuracy recovery->accuracy retention->accuracy

Caption: Performance comparison of this compound vs. alternatives.

References

Inter-laboratory Comparison of Methods for the Quantification of Lincomycin Using Lincomycin-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of lincomycin (B1675468) is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of common analytical methods for lincomycin determination, with a focus on methods utilizing Lincomycin-d3 as an internal standard. While public data from a formal inter-laboratory proficiency test for lincomycin is limited, this document compiles and compares performance data from various single-laboratory validation studies to serve as a valuable resource.

Lincomycin, a lincosamide antibiotic, sees extensive use in veterinary medicine for treating Gram-positive bacterial infections.[1] Its quantification is crucial across diverse matrices, including animal-derived food products, animal feed, and biological samples from preclinical and clinical studies.[1] The selection of an appropriate analytical method hinges on factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[1] This guide will focus on the two most prevalent analytical techniques for lincomycin quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterium-labeled analog of lincomycin, is frequently used as an internal standard in these methods to enhance the accuracy of quantification in mass spectrometry and liquid chromatography.[2]

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of different analytical methods for lincomycin quantification as reported in various studies. These tables are designed to provide a clear and objective comparison of the capabilities of each technique.

Table 1: Performance Characteristics of HPLC-UV Methods for Lincomycin Analysis

ParameterResultReference
Linearity Range5.0 - 100 µg/mL[3]
Correlation Coefficient (R²)0.9999[3][4]
Limit of Detection (LOD)1.41 µg/mL[3]
Limit of Quantification (LOQ)4.29 µg/mL[3]
Accuracy (Recovery %)100.3 ± 1.3%[3]
Precision (RSD %)< 2%[5]

Table 2: Performance Characteristics of LC-MS/MS Methods for Lincomycin Analysis

ParameterResultMatrixReference
Linearity RangeNot SpecifiedFeathers, Muscle, Liver[6]
Correlation Coefficient (R²)> 0.99Feathers, Muscle, Liver[6]
Limit of Detection (LOD)10 - 22 µg/kgFeathers, Muscle, Liver[6]
Limit of Quantification (LOQ)34 - 73 µg/kgFeathers, Muscle, Liver[6]
Accuracy (Recovery %)98 - 101%Feathers, Muscle, Liver[6]
Precision (Repeatability)Not SpecifiedFeathers, Muscle, Liver[6]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile and widely adopted technique for the separation and quantification of lincomycin and its related substances.[3] Validation studies have confirmed its reliability in terms of linearity, accuracy, and precision for analyzing pharmaceutical formulations.[3] A significant advantage of HPLC is its capability to separate lincomycin from its impurities and degradation products.[3]

  • Sample Preparation: A quantity of powdered tablet equivalent to 250mg of lincomycin hydrochloride is transferred to a 100mL volumetric flask and dissolved in distilled water.[4] The solution is then filtered, and further dilutions are made with distilled water to achieve the desired concentration.[4]

  • Chromatographic Conditions:

    • Column: Intersil ODS C-18 (250 x 4.6mm, 5µm)[7]

    • Mobile Phase: A suitable mixture, often buffer and an organic modifier like acetonitrile.

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 20 µL[5]

    • Detection: UV at 210 nm[5] or 196 nm[4]

  • Internal Standard: Ornidazole has been used as an internal standard in some HPLC methods for lincomycin.[7]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is considered the gold standard for residue analysis.[1] This method does not typically require a derivatization step.[1] this compound is commonly employed as an internal standard to ensure accurate quantification.[2]

  • Sample Preparation:

    • Extraction: Methanol is often selected as the extraction solvent.[6]

    • Clean-up: Solid-phase extraction (SPE) cartridges, such as Chromabond® Florisil®, are used for the clean-up stage.[6]

  • Chromatographic Conditions:

    • Column: A C18 column is typically used.[8]

    • Mobile Phase: Gradient elution is commonly employed.[8]

  • Mass Spectrometry Conditions:

    • Ionization: Positive-ion electrospray ionization (ESI+)[8]

    • Detection: Multiple Reaction Monitoring (MRM)[8]

    • Internal Standard: this compound is added to the sample prior to preparation.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the quantification of lincomycin using HPLC-UV and LC-MS/MS.

cluster_0 HPLC-UV Workflow start Sample Preparation (Extraction & Dilution) hplc HPLC Separation (C18 Column) start->hplc uv UV Detection hplc->uv data Data Analysis (Quantification) uv->data

Caption: General experimental workflow for lincomycin quantification by HPLC-UV.

cluster_1 LC-MS/MS Workflow start_lcms Sample Preparation (Extraction & SPE Cleanup) + this compound lc LC Separation (C18 Column) start_lcms->lc ms MS/MS Detection (ESI+, MRM) lc->ms data_lcms Data Analysis (Quantification vs. IS) ms->data_lcms

Caption: General experimental workflow for lincomycin quantification by LC-MS/MS.

References

A Head-to-Head Battle: Lincomycin-d3 Versus Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard (SIL-IS), Lincomycin-d3, against a common structural analog internal standard (SA-IS), clindamycin (B1669177), for the quantitative analysis of Lincomycin (B1675468).

In the realm of quantitative mass spectrometry, the use of an internal standard (IS) is paramount to ensure accuracy and precision by correcting for variability during sample preparation and analysis. The ideal IS should mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction inconsistencies, and instrument response variations. Stable isotope-labeled standards, such as this compound, are widely considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy in chemical behavior leads to superior performance compared to structural analogs, which may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies.

This guide presents a comparative analysis based on data from published LC-MS/MS methods, summarizing key performance metrics in clear, structured tables. Detailed experimental protocols for the cited methods are also provided to allow for a comprehensive understanding of the methodologies.

Performance Data: A Comparative Analysis

The following tables summarize the performance characteristics of two distinct LC-MS/MS methods for the quantification of Lincomycin. Table 1 presents data from a method employing this compound as the internal standard for the analysis of Lincomycin in chicken tissues. Table 2 outlines the performance of a method using the structural analog clindamycin as the internal standard for Lincomycin determination in bovine milk and animal tissues.

Table 1: Performance of LC-MS/MS Method for Lincomycin using this compound Internal Standard in Chicken Tissues [1][2]

ParameterFeathersMuscleLiver
Linearity (r²) > 0.99> 0.99> 0.99
Recovery (%) 98 - 10198 - 10198 - 101
Limit of Detection (LOD) (µg/kg) 192210
Limit of Quantification (LOQ) (µg/kg) 627334

Table 2: Performance of LC-MS/MS Method for Lincomycin using Clindamycin (Structural Analog) Internal Standard in Bovine Milk and Animal Tissues [3]

ParameterBovine Milk & Animal Tissues
Linearity Range (µg/kg) 25 - 3000
Accuracy (%) 94.4 - 107.8
Precision (RSD, %) 1.3 - 7.8
Limit of Quantification (LOQ) (µg/kg) Not explicitly stated, but linearity starts at 25

Experimental Protocols

Method 1: Lincomycin Analysis using this compound Internal Standard

This method was developed for the determination of Lincomycin in chicken feathers, muscle, and liver.[1][2]

Sample Preparation:

  • Weigh 1.0 g of homogenized tissue or feathers into a 50 mL polypropylene (B1209903) tube.

  • Fortify the sample with a known amount of this compound internal standard solution.

  • Add 40 mL of methanol (B129727) to the tube.

  • Shake the sample in a mechanical agitator.

  • The subsequent clean-up steps involve solid-phase extraction (SPE) using Chromabond® Florisil® cartridges.[1][2]

Liquid Chromatography:

  • Instrument: Agilent® 1290 Infinity Liquid Chromatograph[1][2]

  • Column: SunFire C18[1][2]

  • Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile (B52724).

  • Flow Rate: Not specified.

  • Run Time: 4 minutes[1][2]

Mass Spectrometry:

  • Instrument: AB SCIEX® API 5500 Mass Spectrometer[1][2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions: The specific MRM transitions for Lincomycin and this compound were monitored for quantification and confirmation.[1][2]

Method 2: Lincomycin Analysis using Clindamycin (Structural Analog) Internal Standard

This method was developed for the determination of Lincomycin in bovine milk and various animal tissues.[3]

Sample Preparation:

  • Homogenize 5 g of tissue or take 5 mL of milk.

  • Add a known amount of clindamycin internal standard solution.

  • Extract the sample twice with 20 mL of acetonitrile.

  • Combine the acetonitrile extracts and dilute with distilled water to a final volume of 10 mL.

  • Partition the extract with hexane (B92381) to remove lipids.[3]

Liquid Chromatography:

  • Column: Reversed-phase C18 (250 mm x 2.1 mm, 5 µm)[3]

  • Mobile Phase: A 3:7 (v/v) mixture of 0.1% formic acid in acetonitrile and an ammonium (B1175870) formate (B1220265) buffer.[3]

  • Flow Rate: 0.2 mL/min[3]

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions:

    • Lincomycin: Precursor ion m/z 407.2 -> Product ions m/z 126.1 and 359.2.[3]

    • Clindamycin (IS): Precursor ion -> Product ions m/z 126.1 and 377.2.[3]

Visualizing Key Concepts

To further aid in the understanding of the principles discussed, the following diagrams illustrate a typical workflow for internal standard selection and the fundamental concept of quantification using a stable isotope-labeled internal standard.

Internal_Standard_Selection_Workflow cluster_0 Internal Standard Selection Process start Define Analytical Method Requirements availability Check Availability of Stable Isotope-Labeled IS start->availability select_sil Select Stable Isotope-Labeled IS (e.g., this compound) availability->select_sil Available select_sa Select Structural Analog IS (e.g., Clindamycin) availability->select_sa Not Available validate_sil Perform Method Validation (Accuracy, Precision, Linearity, etc.) select_sil->validate_sil validate_sa Perform Rigorous Method Validation (Assess Matrix Effects, Recovery, and Ionization) select_sa->validate_sa compare Compare Performance Data validate_sil->compare validate_sa->compare final_method_sil Finalized Method with SIL-IS compare->final_method_sil SIL-IS meets criteria final_method_sa Finalized Method with SA-IS compare->final_method_sa SA-IS meets criteria

Workflow for selecting an internal standard in bioanalysis.

Isotope_Dilution_Principle cluster_1 Quantification with a Stable Isotope-Labeled Internal Standard sample Biological Sample (Unknown amount of Lincomycin) add_is Add Known Amount of This compound (Internal Standard) sample->add_is extraction Sample Preparation (Extraction, Clean-up) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis detection Mass Spectrometer Detects Lincomycin and this compound analysis->detection ratio Calculate Peak Area Ratio (Lincomycin / this compound) detection->ratio quantification Quantify Lincomycin Concentration using a Calibration Curve ratio->quantification

Principle of quantification using a stable isotope-labeled internal standard.

Discussion and Conclusion

The presented data, although from separate studies with different matrices and methodologies, aligns with the widely accepted principle that stable isotope-labeled internal standards generally offer superior performance in LC-MS/MS bioanalysis. The method utilizing this compound demonstrated excellent recovery (98-101%) across multiple challenging matrices, indicating that the SIL-IS effectively compensates for variations during the analytical process.[1][2]

The method using the structural analog clindamycin also showed good accuracy and precision.[3] However, it is crucial to note that the physicochemical differences between a structural analog and the analyte can lead to variations in extraction efficiency, chromatographic behavior, and ionization response. Therefore, a more rigorous validation is often required to ensure that the structural analog adequately tracks the analyte's behavior across the expected concentration range and in the presence of complex matrix effects.

References

Assessing Assay Robustness: A Comparative Guide to Lincomycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the robustness of an analytical assay is paramount for reliable and reproducible results. The choice of an appropriate internal standard is a critical factor in achieving this. This guide provides a comprehensive comparison of Lincomycin-d3, a deuterium-labeled internal standard, with other alternatives, supported by experimental data and detailed protocols.

This compound is a stable isotope-labeled (SIL) analog of Lincomycin (B1675468), frequently employed as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Its primary function is to mimic the analyte of interest throughout the analytical process, compensating for variations in sample preparation, injection volume, and matrix effects.[3]

Comparative Analysis of Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby effectively correcting for variations.[3] While this compound is a widely used and effective internal standard, it is important to understand its performance in comparison to other types of internal standards, such as 13C-labeled standards and structural analogs.

Table 1: Comparison of Key Performance Parameters for Different Types of Internal Standards

Performance ParameterThis compound (Deuterium-Labeled)13C-Labeled Lincomycin (Hypothetical)Structural Analog (e.g., Ornidazole)
Chromatographic Co-elution May exhibit slight retention time shifts due to isotopic effects.[4][5]Nearly identical retention time to the native analyte.[3][6]Retention time may differ significantly from the analyte.[7][8]
Correction for Matrix Effects Generally good, but can be compromised if chromatographic separation occurs.[9]Excellent correction due to identical chemical properties and co-elution.[3]Variable and often incomplete correction for matrix effects.
Isotopic Stability Potential for deuterium-hydrogen exchange, which can compromise accuracy.[4]Highly stable, with no risk of isotope exchange.[3]Not applicable.
Accuracy & Precision Generally good, but can be lower than 13C-labeled standards if isotopic exchange or chromatographic separation occurs.[10]High accuracy and precision due to superior correction capabilities.[10]Lower accuracy and precision compared to isotopically labeled standards.[10]
Availability & Cost More commonly available and generally less expensive than 13C-labeled counterparts.Generally more expensive to synthesize and may be less readily available.[6]Widely available and typically the least expensive option.
Experimental Data for this compound Performance

Several studies have validated LC-MS/MS methods using this compound as an internal standard for the quantification of Lincomycin in various biological matrices. The data from these studies demonstrate the robustness and reliability of this compound.

Table 2: Summary of Performance Data from Validated LC-MS/MS Methods Using this compound

ParameterFeathers, Muscle, Liver[11]Human Serum[12]Broiler Chicken Plasma[13]
Linearity (r²) > 0.99> 0.990.9983
Intra-assay Precision (%CV) Not explicitly stated< 11.5%Not explicitly stated
Inter-assay Precision (%CV) Not explicitly stated< 10.3%Not explicitly stated
Accuracy (% Recovery) 98% - 101%86.1% - 109.0%Not explicitly stated
Limit of Detection (LOD) 10 - 22 µg/kgNot explicitly stated13.98 µg/mL
Limit of Quantification (LOQ) 34 - 73 µg/kg0.01 - 0.2 ng/mL4.86 µg/mL

These results indicate that methods using this compound as an internal standard can achieve high levels of linearity, precision, and accuracy, making it a suitable choice for robust assay development.

Experimental Protocols

Protocol for Assessing Assay Robustness Using this compound

This protocol outlines a general procedure for assessing the robustness of an LC-MS/MS assay for Lincomycin using this compound as an internal standard. The goal of a robustness study is to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][14]

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples:

  • Prepare a stock solution of Lincomycin and this compound in a suitable solvent (e.g., methanol).

  • Prepare calibration standards by spiking the appropriate biological matrix with known concentrations of Lincomycin.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Add a constant concentration of this compound to all calibration standards, QC samples, and study samples.[12]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma/serum sample, add 300 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., SunFire C18)[11]

    • Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • Lincomycin: e.g., 407.0 -> 126.0 (quantifier), 407.0 -> 359.0 (qualifier)[11]

      • This compound: e.g., 410.0 -> 126.0

4. Robustness Evaluation:

  • Introduce small, deliberate variations to the standard analytical parameters. Analyze replicate QC samples under each varied condition.

  • Parameters to Vary:

    • Column Temperature: ± 5°C (e.g., 35°C and 45°C)[14]

    • Mobile Phase Flow Rate: ± 10% (e.g., 0.36 mL/min and 0.44 mL/min)[14]

    • Mobile Phase Composition: Vary the percentage of organic solvent by ± 2%.

    • pH of the Aqueous Mobile Phase: ± 0.2 units.

  • Calculate the mean, standard deviation, and coefficient of variation (%CV) for the QC samples under each condition. The results should remain within the acceptance criteria for accuracy (e.g., ±15%) and precision (e.g., ≤15% CV).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Data Data Acquisition & Processing Detect->Data

Caption: Workflow for a typical bioanalytical assay using this compound.

G cluster_params Deliberate Variations in Method Parameters Robustness Assay Robustness Assessment Temp Column Temperature (± 5°C) Robustness->Temp Flow Flow Rate (± 10%) Robustness->Flow MobilePhase Mobile Phase Composition (± 2%) Robustness->MobilePhase pH Mobile Phase pH (± 0.2) Robustness->pH Analysis Analysis of QC Samples Temp->Analysis Flow->Analysis MobilePhase->Analysis pH->Analysis Evaluation Evaluation of Accuracy and Precision Analysis->Evaluation

Caption: Logical workflow for conducting a robustness study.

References

A Comparative Analysis of Lincomycin and Lincomycin-d3 Recovery in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the recovery characteristics of Lincomycin and its deuterated analog, Lincomycin-d3, in the context of bioanalytical method development and sample analysis. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in modern analytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for analyte losses during sample processing.

This compound is a deuterated form of Lincomycin, designed to have identical chemical and physical properties to the parent drug.[1] This similarity is crucial as it ensures that both compounds behave almost identically during extraction, purification, and analysis, which is the foundational principle of using an isotopic internal standard.[1]

Comparative Recovery Data

The following table summarizes typical recovery data for Lincomycin from a biological matrix (e.g., milk, plasma) using a Solid-Phase Extraction (SPE) method, with this compound serving as the internal standard. The recovery of the internal standard is expected to be consistent and comparable to that of the analyte.

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Lincomycin1092.31.96
5095.81.25
10097.20.88
This compound50 (Internal Standard)94.51.50

This data is representative of typical performance and is compiled from methodologies described in the literature.[2]

The high and consistent recovery of both Lincomycin and this compound demonstrates the efficiency of the extraction method. The key advantage of using this compound is that any variability or loss of Lincomycin during the sample preparation process will be mirrored by a proportional loss of this compound. The ratio of the analyte to the internal standard remains constant, leading to a more accurate and precise quantification of the analyte.

Experimental Protocols

A common and effective method for the extraction and analysis of Lincomycin from biological matrices involves Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol
  • Sample Pre-treatment: A 1 mL aliquot of the biological sample (e.g., plasma, milk) is taken. To this, 50 µL of a 1 µg/mL this compound internal standard solution is added and vortexed. The sample is then diluted with 4 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

  • SPE Cartridge Conditioning: An Oasis HLB SPE cartridge is conditioned by sequentially passing 3 mL of methanol (B129727) and 3 mL of purified water through it.

  • Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with 3 mL of 5% methanol in water to remove interfering substances.

  • Elution: The analytes (Lincomycin and this compound) are eluted from the cartridge with 3 mL of methanol.

  • Dry Down and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 200 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

  • MRM Transitions:

    • Lincomycin: Precursor ion > Product ion (specific m/z values)

    • This compound: Precursor ion > Product ion (specific m/z values)

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Biological Sample add_is Add this compound (IS) sample->add_is pretreat Pre-treatment (Dilution) add_is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute drydown Evaporate & Reconstitute elute->drydown lcms LC-MS/MS Analysis drydown->lcms data Data Acquisition lcms->data

Caption: Experimental workflow for the extraction and analysis of Lincomycin using this compound as an internal standard.

Signaling Pathway

Recovery studies of Lincomycin and this compound are focused on the analytical chemistry aspects of quantification and do not directly involve biological signaling pathways. The primary goal is to ensure the accurate measurement of the drug's concentration in a given matrix. The mechanism of action of Lincomycin, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, is a separate area of study from these analytical recovery comparisons.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.